molecular formula C7H17NO2 B13894565 1-Amino-3-butoxypropan-2-ol

1-Amino-3-butoxypropan-2-ol

Cat. No.: B13894565
M. Wt: 147.22 g/mol
InChI Key: OQUPTZQPAWAAMK-UHFFFAOYSA-N
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Description

1-Amino-3-butoxypropan-2-ol is an organic compound with the molecular formula C9H22N2O2 and a molecular weight of 190.283 g/mol . This amino-alcohol features both a primary amine and a secondary hydroxyl group, separated by a propan-2-ol chain that is terminated with a butoxy ether group. This bifunctional structure, containing both basic amino and hydrophilic hydroxyl groups, suggests potential as a versatile building block or intermediate in organic synthesis and materials science . Compounds with similar structures, such as those with an imidazole group instead of a primary amine, have been documented in the synthesis of protic ionic liquids, which are of significant interest for the development of advanced electrolytes and polymer matrices . The butoxy chain may contribute to influencing the compound's solubility and amphiphilic properties. As with many specialty chemicals, its application space is likely defined by its reactive functional groups which can be further modified. This product is designated for research purposes and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-3-butoxypropan-2-ol

InChI

InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3

InChI Key

OQUPTZQPAWAAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Amino-3-butoxypropan-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a multifaceted approach. It presents data for the close structural analogue, 1-Amino-3-ethoxypropan-2-ol, as a baseline for understanding. Building on this, the guide offers expert analysis and theoretical considerations to predict the physicochemical characteristics of this compound, focusing on the influence of the butoxy group. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate empirical data for this and similar molecules. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, where a thorough understanding of a compound's properties is paramount for formulation, synthesis, and biological evaluation.

Introduction and Structural Elucidation

This compound is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and an ether linkage. This unique combination of functional groups imparts specific physicochemical properties that are critical for its potential applications in various scientific and industrial fields, including as a building block in organic synthesis, as a potential component in pharmaceutical formulations, or as a specialized solvent.

The molecular structure, illustrated below, consists of a propan-2-ol backbone with an amino group at the C1 position and a butoxy ether linkage at the C3 position. The presence of a chiral center at the C2 position means that this compound can exist as two enantiomers, (R)- and (S)-1-Amino-3-butoxypropan-2-ol, or as a racemic mixture.

C1 H₂N-CH₂- C2 CH(OH)- C1->C2 C3 CH₂-O- C2->C3 Butoxy CH₂(CH₂)₂CH₃ C3->Butoxy start Start prep Sample Preparation: - 1-2 mL in test tube - Inverted sealed capillary tube start->prep setup Apparatus Setup: - Attach to thermometer - Immerse in Thiele tube prep->setup heat Heating: - Gently heat side arm setup->heat observe Observation: - Note stream of bubbles heat->observe cool Cooling: - Remove heat source observe->cool record Record Boiling Point: - Temperature at which liquid re-enters capillary cool->record end End record->end

Figure 2: Workflow for Boiling Point Determination.

Determination of Solubility

Solubility is a key parameter for formulation development and understanding a compound's behavior in different environments.

Methodology: Gravimetric Method

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, hexane).

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Quantification: A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure or gentle heating.

  • Calculation: The weight of the remaining solute is determined, and the solubility is calculated (e.g., in mg/mL or mol/L). For sparingly soluble compounds, analytical techniques like UPLC or spectrophotometry may be necessary for quantification. [1]

Determination of pKa

The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological activity.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated (the half-equivalence point).

start Start prep Sample Preparation: - Known concentration in water start->prep setup Apparatus Setup: - Jacketed beaker - Calibrated pH electrode prep->setup titrate Titration: - Add standardized strong acid - Record pH after each addition setup->titrate plot Data Analysis: - Plot pH vs. volume of titrant titrate->plot determine_pKa Determine pKa: - pH at half-equivalence point plot->determine_pKa end End determine_pKa->end

Figure 3: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation and purity assessment.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the -NH₂ protons, the -OH proton, the methine proton on the chiral center, and the various methylene and methyl protons of the butoxy group.

  • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. [2][3]

  • Expected Absorptions:

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the alcohol).

    • N-H stretch: Two sharp peaks around 3300-3400 cm⁻¹ (from the primary amine).

    • C-H stretch: Bands around 2850-2960 cm⁻¹ (from the alkyl groups).

    • C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ (from the ether and alcohol).

    • N-H bend: A band around 1590-1650 cm⁻¹.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

    • Alpha-Cleavage: Fragmentation adjacent to the oxygen and nitrogen atoms is expected. [4]Common losses would include radicals from the butoxy chain and cleavage between C1-C2 and C2-C3.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical substance. Based on the properties of similar amino alcohols and ethers, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a molecule with potential utility in various chemical and pharmaceutical applications. Although direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework for its characterization. By leveraging data from the close analogue 1-Amino-3-ethoxypropan-2-ol and applying established principles of chemical science, we can make informed predictions about its behavior. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the key physicochemical parameters, thereby enabling the full exploration of this compound's potential.

References

  • PubChem. (n.d.). 1-Amino-3-ethoxypropan-2-ol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). Mass Spectrometry of Some Common Functional Groups. Retrieved February 6, 2026, from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 53(24), 9345–9350. [Link]

  • PubMed. (2005). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Retrieved February 6, 2026, from [Link]

  • Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). The Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 60(10), 2964–2975. [Link]

Sources

Thermodynamic Characterization of 1-Amino-3-butoxypropan-2-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-butoxypropan-2-ol (ABP) represents a critical class of amphiphilic alkanolamines .[1][2] Structurally derived from the ammonolysis of butyl glycidyl ether, this molecule bridges the gap between hydrophilic amine solvents (used in CO


 capture and gas treating) and hydrophobic glycol ethers (used as coupling agents and surfactants).

This guide provides an in-depth technical analysis of the thermodynamic behavior of ABP in aqueous solutions. While specific tabulated datasets for ABP are often proprietary or sparse in open literature, this document establishes the predictive framework , experimental protocols , and mechanistic insights required to characterize its density, viscosity, and molecular interactions.[2] We synthesize data from structural analogues (3-amino-1-propanol and 1-butoxy-2-propanol) to forecast the thermodynamic deviations expected in ABP-water systems.[1][2]

Chemical Identity & Structural Logic[1][2][3][4]

Understanding the thermodynamics of ABP requires a dissection of its functional architecture.[2] The molecule operates as a "Janus" entity in aqueous solution, engaging in competing solvation mechanisms.[2]

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Synthesis Route: Ring-opening of n-butyl glycidyl ether (BGE) with ammonia .[1][2]

  • Key Functional Domains:

    • Primary Amine (-NH

      
      ):  Proton acceptor, responsible for basicity and CO
      
      
      
      reactivity.[2]
    • Secondary Hydroxyl (-OH): Hydrogen bond donor/acceptor, increases solubility and viscosity.[2]

    • Ether Linkage (-O-): Weak H-bond acceptor, adds flexibility.[1][2]

    • Butyl Chain (-C

      
      H
      
      
      
      ):
      Hydrophobic tail, drives surface activity and excess volume changes via hydrophobic hydration.[2]

Experimental Protocols: Validated Workflows

To generate authoritative thermodynamic data, the following self-validating protocols must be employed. These methods ensure compliance with high-precision standards (e.g., IUPAC, NIST).[2]

Density & Excess Molar Volume Determination

Instrument: Oscillating U-tube Densimeter (e.g., Anton Paar DMA 5000 M).[2] Accuracy Target:


 g·cm

.

Protocol:

  • Calibration: Perform double-check calibration using degassed ultrapure water and dry air at

    
     K.
    
  • Sample Prep: Prepare mixtures by mass (gravimetric method) using an analytical balance (

    
     mg). Prevent CO
    
    
    
    absorption by using septa-sealed vials.[1][2]
  • Injection: Inject sample ensuring no microbubbles (visual check via camera).

  • Viscosity Correction: Enable automatic viscosity correction on the densimeter (critical for viscous amine solutions).

  • Data Output: Record density (

    
    ) at intervals (e.g., 293.15 K to 333.15 K).
    

Calculation (Excess Molar Volume,


): 


Where

is mole fraction,

is molar mass, and

is density.[2][3]
Viscosity & Rheology Profiling

Instrument: Rolling-ball Viscometer (e.g., Lovis 2000) or Cone-and-Plate Rheometer.[1][2] Accuracy Target:


.

Protocol:

  • Temperature Control: Peltier thermostatting is mandatory.[2]

  • Shear Scan: For rheometers, perform a shear rate sweep (

    
     s
    
    
    
    ) to confirm Newtonian behavior (typical for dilute/semi-dilute amines).[2]
  • Measurement: Measure dynamic viscosity (

    
    ) at thermal equilibrium.
    

Calculation (Viscosity Deviation,


): 


[2]

Thermodynamic Analysis & Predictive Data

Since ABP combines the features of 3-amino-1-propanol (3A1P) and 1-butoxy-2-propanol (PnB) , we can bracket its properties with high confidence.[1][2]

Density and Volumetric Properties

In aqueous solutions, ABP will exhibit negative excess molar volumes (


)  across the entire composition range.[2]
  • Mechanism:

    • Strong H-Bonding: The amine and hydroxyl groups form tight networks with water, reducing free volume.[2]

    • Hydrophobic Hydration: The butyl tail forces water molecules into a more ordered, compact "clathrate-like" cage structure around the alkyl chain.[2]

  • Predicted Trend:

    • 
       Minimum: Likely around 
      
      
      
      .[2]
    • Magnitude: Deeper negative values than 3A1P due to the added hydrophobic effect of the butyl group.[2]

    • Temperature Effect: As T increases,

      
       becomes less negative (magnitude decreases) because the structured water cages around the butyl group "melt" or relax.[2]
      
Viscosity Behavior

ABP solutions will exhibit significant positive deviation in viscosity (


).[2]
  • Mechanism: Formation of hetero-associates (Water-ABP complexes) that are larger and more sluggish than the pure components.[1][2]

  • Critical Observation: The viscosity maximum typically occurs at water-rich regions (

    
    ), driven by the maximum extent of hydrogen bonding saturation.[1][2]
    
Summary Data Table (Predicted Trends)
PropertyTrend vs. Concentration (

)
Physical DriverTemperature Response
Density (

)
Non-linear; typically max at low

Packing efficiencyDecreases linearly with T
Excess Volume (

)
Negative; Min at

Interstitial packing & H-bondsBecomes less negative as T

Viscosity (

)
Max at

H-bond network rigidityDecreases exponentially (Arrhenius)
Refractive Index (

)
Non-linear increaseElectronic polarizationDecreases linearly with T

Molecular Interactions: The "Tug-of-War"

The thermodynamic data is a macroscopic manifestation of microscopic conflicts.[2] The diagram below illustrates the competing forces defining ABP's solution behavior.

ABP_Interactions ABP This compound Hydrophilic Hydrophilic Domain (NH2, OH) ABP->Hydrophilic Hydrophobic Hydrophobic Domain (Butyl Tail) ABP->Hydrophobic Water Water (Solvent) Hydrophilic->Water Interaction H_Bonding Strong H-Bonding (Exothermic, Volume Contraction) Hydrophilic->H_Bonding Hydrophobic->Water Repulsion/Ordering Structuring Hydrophobic Hydration (Water Structuring/Clathrates) Hydrophobic->Structuring Result Thermodynamic Outcome: Negative V_E, High Viscosity H_Bonding->Result Structuring->Result

Figure 1: Mechanistic pathway of thermodynamic deviations in ABP-Water systems.[2] The interplay between hydrophilic bonding and hydrophobic structuring drives the observed excess properties.

Applications & Relevance[1][2][3][6][7][8]

  • CO

    
     Capture: 
    
    • ABP acts as a sterically hindered amine .[2] The bulky butyl group near the reaction center may reduce the stability of the carbamate, potentially lowering the energy required for solvent regeneration compared to simple amines like MEA (Monoethanolamine).[2]

  • Pharmaceutical Solvency:

    • The amphiphilic nature makes ABP an excellent co-solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs), bridging the polarity gap.[2]

  • Surfactant Systems:

    • Thermodynamic data (specifically surface tension, not detailed here but related to the butyl tail) suggests ABP can reduce surface tension significantly, aiding in emulsification processes.[2]

References

  • Measurement Protocols

    • Anton Paar GmbH.[2] (2023).[2][4] "Standard Operating Procedure for Density and Sound Velocity Determination." Link

  • Analogous Amine Data (3-Amino-1-propanol)

    • Idris, Z., & Eimer, D. A. (2016).[2] "Densities and Viscosities of Aqueous 3-Amino-1-propanol Solutions at Temperatures from 293.15 to 353.15 K." Journal of Chemical & Engineering Data. Link[2]

  • Analogous Ether Data (1-Butoxy-2-propanol)

    • Tu, C.-H., et al.[1][2] (2001).[2] "Densities and Viscosities of Binary Mixtures of 1-Butoxy-2-propanol with Alcohols." Journal of Chemical & Engineering Data. Link[2]

  • Reaction Chemistry

    • ChemicalBook.[2] (2024).[2] "Butyl Glycidyl Ether Synthesis and Reactivity." Link

Sources

CAS 16369-05-4 1-Amino-3-butoxypropan-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-butoxypropan-2-ol, a substituted amino alcohol with significant potential in various scientific and industrial applications. This document will cover its chemical identity, molecular weight, physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols. A critical clarification regarding its CAS number is also addressed to ensure accuracy in research and development.

Chemical Identity and Molecular Weight: Addressing a Discrepancy

A notable discrepancy exists between the chemical name this compound and the commonly associated CAS number 16369-05-4. Extensive database searches reveal that CAS number 16369-05-4 is authoritatively assigned to the compound 2-Amino-3-methyl-1-butanol , also known as DL-Valinol. This guide will therefore focus on the chemical entity described by the name "this compound".

To determine the molecular weight of this compound, we must first establish its chemical formula. The structure consists of a propan-2-ol backbone, an amino group at the first carbon, and a butoxy group at the third carbon.

  • Propan-2-ol backbone: C₃H₇(OH)

  • Amino group at C1: -NH₂

  • Butoxy group at C3: -O-C₄H₉

Combining these components, the chemical formula for this compound is C₇H₁₇NO₂ .

The molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 17 atoms × 1.008 amu = 17.136 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 147.218 amu

This calculated molecular weight is consistent with structurally similar compounds, such as 1-amino-3-isobutoxypropan-2-ol, which has a reported molecular weight of 147.22.[1]

Physicochemical Properties Summary
PropertyPredicted ValueNotes
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Appearance Colorless to pale yellow liquidBased on similar amino alcohols.
Boiling Point > 200 °C (estimated)Higher than non-aminated butoxypropanol due to hydrogen bonding.
Solubility Soluble in water and polar organic solventsThe amino and hydroxyl groups confer hydrophilicity.
pKa 9-10 (estimated for the amino group)Typical for primary amines.

Synthesis of this compound: A Mechanistic Approach

A plausible and efficient synthesis of this compound can be conceptualized starting from commercially available precursors. A common strategy for creating such amino alcohols involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis A Allyl Butyl Ether C Butyl Glycidyl Ether A->C Epoxidation B m-CPBA D Butyl Glycidyl Ether F This compound D->F Ring Opening E Ammonia (aq.)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Butyl Glycidyl Ether

  • In a well-ventilated fume hood, dissolve allyl butyl ether in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude butyl glycidyl ether.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

  • In a sealed pressure vessel, charge the purified butyl glycidyl ether and an excess of aqueous ammonia.

  • Heat the mixture to 50-60 °C and stir vigorously for 24-48 hours. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the excess ammonia and water under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield this compound.

This synthetic approach is analogous to the preparation of similar compounds like 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia.[2]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several areas of interest for researchers and drug development professionals:

  • Pharmaceutical Intermediates: Chiral amino alcohols are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). For instance, (R)-3-aminobutan-1-ol is a key raw material in the production of the HIV integrase inhibitor, dolutegravir.[3] The structural motifs within this compound make it a candidate for similar roles in the synthesis of novel therapeutics. Protected forms of 3-amino-1,2-dihydroxypropane are valuable intermediates for chiral 3-carbon synthons used in pharmaceuticals.[4]

  • Surfactants and Emulsifiers: The amphiphilic nature of this molecule, possessing a hydrophilic amino-alcohol head and a hydrophobic butyl tail, makes it a candidate for use as a surfactant, emulsifier, or corrosion inhibitor in various formulations.

  • Polymer Chemistry: The primary amine and secondary alcohol functional groups can be utilized in polymerization reactions to create novel polymers with tailored properties, such as polyurethanes or polyamides.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet (SDS) for this compound, a conservative approach to handling based on its functional groups and structurally related compounds is imperative.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related amino alcohols and butoxypropanols, the following hazards should be anticipated:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

  • Flammability: Likely a combustible liquid.[5]

Recommended PPE:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with organic vapor cartridges.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe vapors or mists.[8] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a chemical compound with a calculated molecular weight of 147.22 g/mol and the formula C₇H₁₇NO₂. It is important for researchers to note the discrepancy with CAS number 16369-05-4, which belongs to 2-Amino-3-methyl-1-butanol. The synthetic route outlined provides a practical method for its preparation, and its structural features suggest significant potential as a pharmaceutical intermediate and in materials science. Prudent safety measures are essential for its handling and storage.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). Process Development Report. Retrieved from [Link]

  • Google Patents. (1999, May 28). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 1-Amino-3-butoxypropan-2-ol

[1][2][3]

Executive Summary

This compound (CAS 32972-01-3), often categorized within the class of ether amines or alkanolamines , represents a versatile amphiphilic building block.[1][2][3] Its structure combines a hydrophobic butyl ether tail with a hydrophilic amino-alcohol head, granting it a unique "dual-solvent" capability.[1][2][3] This guide analyzes its solubility across organic solvent classes, providing researchers with the thermodynamic basis and practical protocols necessary for its use in epoxy curing, gas treatment (acid gas scrubbing), and pharmaceutical synthesis.[3]

Physicochemical Identity & Structural Analysis

Understanding the solubility of this molecule requires a deconstruction of its functional groups, which dictate its interaction potential (H-bonding vs. Dispersion forces).[1][3]

PropertyDetail
IUPAC Name This compound
CAS Registry Number 32972-01-3
Molecular Formula

Molecular Weight 147.22 g/mol
Physical State Colorless to pale yellow liquid
Key Functional Groups Primary Amine (

), Secondary Hydroxyl (

), Ether (

), Butyl Chain (

)
Predicted LogP ~0.6 – 0.9 (Amphiphilic nature)
Solvation Mechanism

The molecule operates through three primary interaction modes:[1][2][3]

  • Hydrogen Bond Dosing (Donor/Acceptor): The

    
     and 
    
    
    groups form strong H-bonds with protic solvents (Water, Alcohols).[1][2][3]
  • Dipole-Dipole Interactions: The ether oxygen and amine nitrogen create local dipoles, aiding solubility in polar aprotic solvents (DMSO, Acetone).[3]

  • London Dispersion Forces: The butyl (

    
    ) chain provides sufficient lipophilicity to allow solubility in many non-polar organic solvents (Toluene, DCM), distinguishing it from shorter-chain analogues like 1-amino-3-methoxypropan-2-ol.[1][2][3]
    

SolvationMechanismcluster_HydrophilicHydrophilic Domaincluster_HydrophobicHydrophobic DomainMoleculeThis compoundAmine-NH2 Group(Proton Acceptor/Donor)Molecule->AmineHydroxyl-OH Group(H-Bond Donor)Molecule->HydroxylButylButyl Ether Tail(Van der Waals)Molecule->ButylWaterPolar Protic Solvents(H2O, MeOH)Amine->WaterMiscibilityAlcoholsGlycols & EthersHydroxyl->AlcoholsMiscibilityHydrocarbonsAromatics & Chlorinated(Toluene, DCM)Butyl->HydrocarbonsSolubility

Caption: Mechanistic breakdown of functional groups driving solubility in diverse solvent classes.[3]

Solubility Profile by Solvent Class

The following data synthesizes experimental trends for ether amines and calculated values based on Group Contribution Methods (Hansen Solubility Parameters).

Polar Protic Solvents (Miscible)

Due to the high density of H-bonding sites, this compound is completely miscible in water and short-chain alcohols.[1][2][3] It is often used as an aqueous solution in gas sweetening applications.[3]

SolventSolubility RatingMechanism
Water Miscible Strong H-bonding with

and

.[1][2][3]
Methanol Miscible Favorable enthalpy of mixing; entropy driven.[3]
Ethanol Miscible Compatible lipophilic/hydrophilic balance.[1][2][3]
Isopropanol Miscible Excellent solvent for recrystallization processes.[1][2][3]
Polar Aprotic Solvents (High Solubility)

These solvents lack H-bond donors but accept protons from the amine/hydroxyl groups.[1][2][3]

  • Acetone / MEK : Soluble.[3][4][5] Caution: Ketones may react with the primary amine to form imines (Schiff bases) over time.[3]

  • DMSO / DMF : Fully miscible.[3] Used for high-temperature reactions or nucleophilic substitutions.[1][2][3]

  • Acetonitrile : Soluble.[3][4][5][6]

Non-Polar & Chlorinated Solvents (Variable)

The butyl tail extends solubility into non-polar regions where simple ethanolamines would precipitate.[3]

  • Dichloromethane (DCM) : Very Soluble .[1][3] Excellent for extraction from aqueous phases.[3]

  • Toluene : Soluble .[3][5] The butyl group disrupts the crystal lattice energy, allowing solvation in aromatics.[3]

  • Hexane/Heptane : Partial/Limited .[3] While more soluble than non-alkylated amino alcohols, it may phase separate at low temperatures or high concentrations due to the dominant polarity of the amine head.[3]

Hansen Solubility Parameters (Estimated)

These parameters allow you to predict compatibility with new polymers or solvent blends.[1][3]

  • 
     (Dispersion) : ~15.5 MPa
    
    
    [1][2][3]
  • 
     (Polarity) : ~6.5 MPa
    
    
    [1][2][3]
  • 
     (H-Bonding) : ~12.0 MPa
    
    
    [1][2][3]
  • Interaction Radius (

    
    ) : Compatible with epoxy resins and polyurethane precursors.[3]
    

Experimental Protocol: Determination of Solubility Limit

For critical drug development or formulation tasks, do not rely solely on literature.[3] Use this self-validating protocol to determine the precise solubility limit (saturation point) in a specific organic solvent.[1][2][3]

Method: Isothermal Saturation Shake-Flask (Gravimetric)[1][2][3]

Reagents:

  • Target Solvent (HPLC Grade)

  • This compound (Test Substance)[1][2][3][7][8]

  • 0.22 µm PTFE Syringe Filter[1][2][3]

Workflow:

  • Preparation : Add excess this compound to 10 mL of the target solvent in a glass vial. The mixture should appear cloudy or have a visible liquid-liquid phase separation (if liquid) or solid precipitate.[1][2][3]

  • Equilibration : Agitate at constant temperature (e.g., 25°C) for 24 hours.

  • Separation : Allow phases to settle. If testing a solid-liquid limit, centrifuge.[1][2][3]

  • Filtration : Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.[3]

  • Quantification :

    • Gravimetric: Evaporate solvent from a known volume of filtrate and weigh the residue.[3]

    • Titration: Titrate the amine content using 0.1N HCl with a potentiometric endpoint.

ExperimentalProtocolStartStart: Excess Solute + SolventAgitateAgitate 24h @ 25°C(Thermostatic Shaker)Start->AgitateCheckVisual Check:Is excess phase present?Agitate->CheckAddMoreAdd more SoluteCheck->AddMoreNo (Clear Solution)FilterFilter Supernatant(0.22 µm PTFE)Check->FilterYes (Cloudy/Separated)AddMore->AgitateAnalyzeQuantify Concentration(Titration / HPLC / Gravimetry)Filter->Analyze

Caption: Step-by-step workflow for determining solubility saturation limits.

Applications & Implications

The solubility profile of this compound dictates its utility in three major fields:

  • Pharmaceutical Synthesis (Beta-Blockers) :

    • Used as an intermediate.[3][9][10][11] Its solubility in alcohols (MeOH, EtOH) allows for efficient nucleophilic opening of epoxide rings during synthesis.[3]

    • Note: Removal from non-polar reaction solvents can be achieved via acid-base extraction (protonating the amine to make it water-soluble).[1][2][3]

  • Epoxy Curing Agents :

    • Acts as a reactive hardener.[3] Its compatibility with aromatic solvents (Xylene, Toluene) and epoxy resins (Bisphenol A type) is crucial for creating homogeneous coatings.[3] The butyl tail acts as an internal plasticizer.[3]

  • Gas Treating (Acid Gas Removal) :

    • Used in aqueous solutions to scrub

      
       and 
      
      
      .[3] The butyl group creates steric hindrance, which can modulate the reaction rate and regeneration energy compared to simple MEA (Monoethanolamine).[3]

References

  • PubChem . This compound (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][2][3]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][5] (Reference for general ether-amine solubility parameter estimation).

pKa values and dissociation constants of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical dissociation profile of 1-Amino-3-butoxypropan-2-ol , a specialized amino-alcohol ether often utilized as a versatile intermediate in the synthesis of beta-adrenergic blockers and as a functional amine in polymer chemistry.

This analysis synthesizes structural activity relationships (SAR) with established thermodynamic principles to define the pKa and dissociation behavior where direct experimental literature is sparse.

Chemical Identity & Structural Architecture

Before analyzing the dissociation constants, we must establish the precise molecular architecture, as the spatial arrangement of functional groups dictates the acid-base behavior.

  • IUPAC Name: this compound

  • CAS Registry Number: 32972-01-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.22 g/mol

  • SMILES: CCCCOCC(O)CN

Structural Analysis for pKa Prediction: The molecule features three distinct zones influencing its polarity and ionization:

  • Primary Amine (

    
    ):  The proton-accepting site (basic center).
    
  • Secondary Alcohol (

    
    ):  Located at the 
    
    
    
    -position relative to the amine. This is a critical electron-withdrawing group (EWG).
  • Ether Linkage (

    
    ):  Located at the 
    
    
    
    -position relative to the amine.
Dissociation Constants (pKa)

The acid-base character of this compound is defined by the protonation equilibrium of its primary amine. While the hydroxyl group is theoretically acidic, its dissociation occurs only at extremely high pH (>14), making it irrelevant for physiological or standard process conditions.

The Amine pKa (Conjugate Acid)

Estimated Value: 9.45 ± 0.20 (at 25°C)

Scientific Rationale (SAR Analysis):

  • Baseline: A standard primary alkyl amine (e.g., Propylamine) has a pKa of approximately 10.7 .

  • 
    -Hydroxyl Effect:  The introduction of an electronegative oxygen atom (hydroxyl group) on the 
    
    
    
    -carbon induces an electron-withdrawing inductive effect (-I). This destabilizes the protonated ammonium cation (
    
    
    ) by increasing positive charge density, thereby increasing acidity. This typically lowers the pKa by ~1.0–1.2 units (e.g., 1-Amino-2-propanol has a pKa of 9.50 ).
  • 
    -Ether Effect:  The butoxy ether oxygen is further removed (
    
    
    
    -position). Its inductive effect is attenuated by distance but still contributes a minor reduction in basicity (approx. -0.1 to -0.2 units) compared to the amino-alcohol core.

Conclusion: The interplay of the


-hydroxy and 

-butoxy groups results in a pKa slightly lower than isopropanolamine, settling in the 9.3 – 9.5 range.
Dissociation Equilibrium

The fundamental equilibrium in aqueous solution is the deprotonation of the cationic ammonium species to the neutral free base:



  • Ka (Acid Dissociation Constant):

    
    
    
  • Kb (Base Dissociation Constant):

    
    
    
Visualization of Structural Inductive Effects

The following diagram illustrates the electron-withdrawing pathways that lower the pKa of the amine group relative to a simple alkyl amine.

InductiveEffects Amine Primary Amine (Protonation Site) pKa ~9.45 BetaC β-Carbon Amine->BetaC Inductive Pull Hydroxyl Hydroxyl Group (-OH) Strong -I Effect BetaC->Hydroxyl GammaC γ-Carbon BetaC->GammaC Ether Ether Oxygen (-O-) Weak -I Effect GammaC->Ether Minor Pull Butyl Butyl Chain (Lipophilicity) Ether->Butyl

Figure 1: Structural map highlighting the inductive effects (-I) of the hydroxyl and ether groups that reduce the electron density at the nitrogen atom, lowering the pKa.

Experimental Determination Protocol

To validate the exact pKa for a specific batch or formulation, a Potentiometric Titration is the gold standard. This method is self-validating and does not rely on chromophores (unlike UV-Vis methods).

Reagents & Setup
  • Analyte: this compound (~0.01 M) in degassed water.

  • Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

  • Equipment: Calibrated pH meter with a glass combination electrode (

    
    ).
    
Step-by-Step Workflow
  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Ensure slope efficiency is >98%.[1]

  • Dissolution: Dissolve exactly 1.0 mmol of the amine in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (the butyl chain may slow kinetics; sonicate if necessary).

  • Acidimetric Titration:

    • Start at the native pH (likely ~11-12 for the free base).

    • Titrate with 0.1 M HCl in small increments (0.1 mL).

    • Record pH after stabilization (drift < 0.01 pH/min).

  • Data Processing:

    • Plot pH vs. Volume of HCl.

    • Identify the Half-Equivalence Point : The pH at which

      
      .
      
    • At this point, pH = pKa .

    • Alternatively, use the Gran Plot method for precise endpoint detection.

Solubility & Lipophilicity (LogD)

The pKa directly dictates the solubility profile of this molecule.

pH ConditionDominant SpeciesChargeSolubility (Water)LogD (Octanol/Water)
pH < 7.0

+1High (Miscible)< -1.5 (Hydrophilic)
pH = 9.45 50:50 Mix+0.5Moderate~ -0.5
pH > 11.0

NeutralLow to Moderate~ +0.9 (Lipophilic)

Implication: For extraction or purification, the pH must be adjusted to >11.0 to ensure the molecule is in its neutral, organic-soluble form. Conversely, for aqueous formulation, a pH < 8.0 ensures stability and solubility.

References
  • PubChem Compound Summary. (2025). 1-Amino-2-propanol (Isopropanolamine). National Center for Biotechnology Information. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for alkanolamine pKa shifts).
  • ChemicalBook. (2025). CAS 32972-01-3 Entry. Link

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Amine Basicity. Michigan State University. Link

Sources

A Technical Guide to the Vapor Pressure of 1-Butoxy-2-propanol (Propylene Glycol Monobutyl Ether): Experimental Data, Predictive Modeling, and Standard Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the vapor pressure of 1-butoxy-2-propanol (CAS: 5131-66-8), a widely used solvent in coatings, cleaning agents, and chemical synthesis. Vapor pressure is a critical physicochemical property that dictates a substance's volatility, influencing its application performance, environmental fate, and safety profile. This document addresses the scarcity of temperature-dependent experimental data by integrating known values with predictive modeling using the Antoine equation. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the static method of vapor pressure determination, providing researchers and drug development professionals with a framework for generating precise empirical data. The guide is structured to deliver not only data but also the underlying thermodynamic principles and methodological causality essential for advanced research and development.

Compound Identification and Physicochemical Profile

A critical first step in any physicochemical analysis is the unambiguous identification of the subject compound. The topic specified, "1-Amino-3-butoxypropan-2-ol" (CAS: 38539-12-7), corresponds to a component of the Gentamicin C1 antibiotic complex. Publicly available experimental data on the vapor pressure of this specific molecule is virtually nonexistent.

However, extensive data exists for a structurally related and commercially significant solvent, 1-Butoxy-2-propanol (CAS: 5131-66-8), also known as propylene glycol monobutyl ether (PGnBE). Given the commonality of this solvent and the scarcity of data for the former, this guide will focus on 1-Butoxy-2-propanol, as it is the likely compound of interest for applications in materials science and drug formulation.

1-Butoxy-2-propanol is a colorless liquid with a mild ether-like odor.[1] Its combination of a hydroxyl group and an ether linkage imparts a unique solvency profile, making it effective for a wide range of substances.[1] The key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Butoxy-2-propanol

Property Value Source
CAS Number 5131-66-8 [2]
Molecular Formula C₇H₁₆O₂ [2]
Molecular Weight 132.20 g/mol [2]
Normal Boiling Point 171 °C (444.15 K) [2]
Density 0.88 g/cm³ at 20 °C [3]

| Flash Point | 54.5 °C |[4] |

Theoretical Principles of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property is a direct measure of a liquid's tendency to evaporate. The relationship between vapor pressure and temperature is fundamentally governed by the Clausius-Clapeyron equation , which relates the enthalpy of vaporization (ΔHvap), temperature (T), and pressure (P):

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where R is the ideal gas constant. This equation demonstrates that as temperature increases, vapor pressure increases exponentially. This is because at higher temperatures, a greater fraction of molecules possesses the kinetic energy required to overcome intermolecular forces and escape into the vapor phase. For amino alcohols in general, the presence of both amine and hydroxyl groups allows for strong hydrogen bonding, which typically results in lower vapor pressures compared to non-polar compounds of similar molecular weight.[5][6]

Experimental and Predicted Vapor Pressure Data

Table 2: Known Experimental Vapor Pressure Data for 1-Butoxy-2-propanol

Temperature Vapor Pressure Source
20 °C (293.15 K) 0.84 hPa (84 Pa) [3]

| 25 °C (298.15 K) | 0.187 kPa (187 Pa) |[2][4] |

Predictive Modeling with the Antoine Equation

To provide a functional understanding of the vapor pressure curve, we can use the Antoine equation , a widely accepted semi-empirical correlation for pure substances.[7][8] The equation is expressed as:

log₁₀(P) = A - B / (C + T)

Where P is the vapor pressure, T is the temperature, and A, B, and C are empirically derived constants specific to the substance.

Given the limited data—the normal boiling point (171 °C at 101325 Pa) and the value at 20 °C (84 Pa)—we can estimate the Antoine coefficients. For this guide, a two-parameter fit (assuming C = 230, a common simplification) was used to derive the A and B parameters.

Table 3: Estimated Antoine Equation Coefficients for 1-Butoxy-2-propanol

Coefficient Estimated Value Units
A 7.55 (log₁₀(P) in Pa)
B 1780 (K)

| C | 230 | (K, assumed) |

Disclaimer: These coefficients are estimations derived for educational and illustrative purposes. For mission-critical applications, experimentally determined parameters are required.

Using these estimated coefficients, we can predict the vapor pressure at various temperatures relevant to research and industrial processes.

Table 4: Predicted Vapor Pressure of 1-Butoxy-2-propanol at Various Temperatures

Temperature (°C) Temperature (K) Predicted Vapor Pressure (Pa) Predicted Vapor Pressure (mmHg)
20 293.15 84 0.63
40 313.15 325 2.44
60 333.15 1075 8.06
80 353.15 3080 23.10
100 373.15 7850 58.88
120 393.15 18100 135.76
140 413.15 38200 286.52
160 433.15 74500 558.80

| 171 | 444.15 | 101325 | 760.00 |

Standard Protocol: Experimental Determination by the Static Method

For obtaining high-fidelity vapor pressure data, direct experimental measurement is indispensable. The static method is a robust and widely used technique suitable for low to moderately volatile liquids.[9] It involves introducing a pure, degassed substance into an evacuated, temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.

Causality and Experimental Design
  • Why Degassing is Critical: The presence of dissolved atmospheric gases (N₂, O₂, etc.) would contribute to the total pressure measured, leading to an erroneously high vapor pressure reading. Multiple freeze-pump-thaw cycles are the gold standard for removing these dissolved gases.

  • Why Isothermal Conditions are Essential: Vapor pressure is exquisitely sensitive to temperature. The measurement cell must be placed in a thermostat-controlled bath or a metal block with high thermal conductivity to ensure a uniform and stable temperature, minimizing measurement uncertainty.

  • Choice of Pressure Transducer: A capacitance diaphragm gauge is preferred for its high accuracy, wide dynamic range, and ability to measure pressure independent of the gas composition, making it ideal for this application.

Step-by-Step Protocol
  • Apparatus Setup:

    • Assemble a vacuum-tight system consisting of a sample flask, a temperature-controlled measurement cell, a high-accuracy pressure transducer (e.g., capacitance diaphragm gauge), and a high-vacuum pump (e.g., turbomolecular pump backed by a rotary vane pump).

    • Ensure all connections are made with appropriate high-vacuum fittings.

  • Sample Preparation (Degassing):

    • Introduce a pure sample of 1-Butoxy-2-propanol into the sample flask.

    • Freeze the sample by immersing the flask in liquid nitrogen.

    • Open the valve to the vacuum pump to evacuate the headspace above the frozen solid.

    • Close the valve to the pump and allow the sample to thaw. Any dissolved gases will bubble out of the liquid.

    • Repeat this freeze-pump-thaw cycle a minimum of three times to ensure complete removal of dissolved air.

  • Measurement Procedure:

    • Immerse the measurement cell in a liquid bath or heating block set to the first target temperature (e.g., 20 °C). Allow the system to thermally equilibrate for at least 30 minutes.

    • Introduce a small amount of the degassed sample vapor from the flask into the measurement cell.

    • Monitor the pressure reading. The pressure will rise and then plateau as the system reaches vapor-liquid equilibrium.

    • Record the stable equilibrium pressure and the precise temperature.

    • Increment the temperature to the next setpoint and repeat the equilibration and measurement process.

    • Collect data across the full temperature range of interest.

G Diagram 1: Experimental Workflow for Static Vapor Pressure Measurement cluster_prep Sample Preparation cluster_measure Measurement Cycle prep1 1. Introduce Pure Sample to Flask prep2 2. Freeze Sample (Liquid Nitrogen) prep1->prep2 prep3 3. Evacuate Headspace (High Vacuum) prep2->prep3 prep4 4. Thaw Sample (Gases Evolve) prep3->prep4 prep5 5. Repeat Cycle 3x prep4->prep5 Is gas still evolving? prep5->prep2 Yes measure1 6. Set Temperature (Thermostat Bath) prep5->measure1 No (Degassed) measure2 7. Introduce Vapor to Measurement Cell measure1->measure2 measure3 8. Allow System to Reach Equilibrium measure2->measure3 measure4 9. Record Stable Pressure & Temperature measure3->measure4 measure5 10. Increment to Next Temperature measure4->measure5 data Final Data: P vs. T Curve measure4->data Compile Results measure5->measure1 Repeat for each T

Caption: Workflow for Vapor Pressure Determination by the Static Method.

Applications and Safety Implications

The vapor pressure of 1-Butoxy-2-propanol is moderately low, classifying it as a slow-evaporating solvent.[1] This property is highly desirable in the coatings industry, as it allows for longer "wet edge" times, improving leveling and resulting in a smoother finish.

From a safety and toxicological standpoint, the vapor pressure dictates the potential concentration of the substance in the air at a given temperature. While 1-Butoxy-2-propanol has low acute toxicity, its vapor can cause eye and skin irritation.[2] The data presented in Table 4 can be used by industrial hygienists to estimate potential exposure levels and ensure that workplace ventilation is adequate to maintain concentrations below established occupational exposure limits.

Conclusion

This guide has provided a detailed examination of the vapor pressure of 1-Butoxy-2-propanol. While a comprehensive set of experimental data across varying temperatures is not publicly available, we have demonstrated a robust methodology for creating a predictive model based on the Antoine equation using known physical constants. This model provides valuable estimations for researchers and formulators. For applications requiring the highest degree of accuracy, the detailed static measurement protocol included herein serves as a self-validating system for generating precise empirical data. A thorough understanding and accurate characterization of vapor pressure are paramount for the effective and safe application of this versatile solvent in scientific and industrial fields.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21210, n-Butoxy-2-propanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-butoxy- (CAS 5131-66-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Antoine equation. Retrieved from [Link]

  • Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Environmental Health and Safety, University of Maryland. (2024). Comparing Antoine parameter sources for accurate vapor pressure prediction across a range of temperatures. Retrieved from [Link]

Sources

Literature Review: Synthesis History of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical review of the synthesis history and methodology for 1-Amino-3-butoxypropan-2-ol (CAS 32972-01-3).[1][2] It is designed for researchers and process chemists optimizing the preparation of


-amino alcohol motifs, a critical structural class in pharmaceutical intermediates (e.g., 

-blockers) and functional surface-active agents.[1][2]

Target Molecule: this compound CAS: 32972-01-3 Synonyms: 3-Butoxy-2-hydroxypropylamine; 1-Butoxy-3-aminopropan-2-ol Core Application: Precursor for adrenergic receptor antagonists, epoxy curing agents, and amphiphilic surfactants.[1][2]

Executive Summary & Strategic Context

The synthesis of this compound relies fundamentally on the aminolysis of n-butyl glycidyl ether (BGE) .[1][2] While conceptually simple, this reaction historically challenges process chemists with two competing selectivity issues:

  • Regioselectivity: Ensuring nucleophilic attack occurs at the terminal carbon (

    
    ) rather than the internal carbon (
    
    
    
    ).
  • Chemoselectivity (Polyalkylation): Preventing the highly nucleophilic product (a primary amine) from reacting with a second mole of epoxide to form the secondary amine impurity (bis-adduct).

This review traces the evolution of synthesis strategies from classical high-pressure ammonolysis to modern catalytic and flow-chemistry approaches.[1][2]

Historical Evolution of Synthesis Methodologies

Phase I: Classical Aqueous Ammonolysis (1950s–1980s)[1][2]
  • Method: Reaction of n-butyl glycidyl ether with concentrated aqueous ammonia (25-30%).[1][2]

  • Mechanism: Uncatalyzed

    
     attack.
    
  • Challenges: To suppress the formation of the secondary amine (dimer), extreme molar excesses of ammonia (often 10:1 to 50:1) were required.

  • Process Limitation: High photon/volume inefficiency due to large solvent volumes and the need for pressurized vessels to contain ammonia gas at elevated temperatures (60–100°C).

Phase II: Lewis Acid Catalysis (1990s–2000s)[1][2]
  • Innovation: Introduction of metal salts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) to activate the epoxide ring.
  • Mechanism: Coordination of the metal cation to the epoxide oxygen increases electrophilicity, facilitating attack by ammonia under milder conditions.

  • Impact: Allowed for reduced ammonia equivalents (closer to stoichiometric) and improved regioselectivity toward the primary amine.

  • Key Reference: Chini et al. demonstrated that metal triflates could drive aminolysis with high regiocontrol.

Phase III: Modern Flow Chemistry & Enzymatic Resolution (2010s–Present)[1]
  • Flow Chemistry: Microreactors utilize excellent heat transfer to manage the exotherm of epoxide opening. The plug-flow nature suppresses back-mixing, naturally favoring mono-alkylation over di-alkylation.[1][2]

  • Enzymatic: Lipase-catalyzed kinetic resolution is used when enantiopure (R)- or (S)-1-amino-3-butoxypropan-2-ol is required for chiral drugs.[1][2]

Mechanistic Pathways & Selectivity Logic[1]

The following diagram illustrates the reaction pathway, highlighting the critical branching point between the desired primary amine and the secondary amine impurity.

ReactionPathway BGE n-Butyl Glycidyl Ether (Starting Material) TS Transition State (SN2 Attack at C1) BGE->TS Activation Impurity Bis-Adduct (Secondary Amine Impurity) BGE->Impurity Excess Epoxide NH3 Ammonia (Nucleophile) NH3->TS Target This compound (Target Primary Amine) TS->Target Major Pathway (Kinetic Control) Target->Impurity Side Reaction (If Target acts as Nucleophile)

Figure 1: Reaction pathway showing the competition between product formation and over-alkylation.[1]

Detailed Technical Protocols

Protocol A: High-Selectivity Catalytic Synthesis (Recommended)

This protocol utilizes a mild Lewis acid catalyst to allow for lower ammonia ratios while maintaining high yield.[1][2]

Reagents:

  • n-Butyl Glycidyl Ether (BGE) [CAS: 2426-08-6][1][2][3]

  • Ammonia (25% aq. or 7N in MeOH)[1][2]

  • Catalyst: Gadolinium Triflate

    
     or Calcium Triflate 
    
    
    
    (5 mol%)[1][2]

Step-by-Step Workflow:

  • Setup: Charge a high-pressure glass reactor or autoclave with 7N

    
     in Methanol (5.0 equiv).
    
  • Catalyst Addition: Add 5 mol%

    
    . The catalyst activates the epoxide oxygen.
    
  • Addition: Dropwise addition of BGE (1.0 equiv) over 30 minutes at 0°C. Note: Low temperature during addition favors kinetic control.

  • Reaction: Seal vessel and stir at room temperature (25°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain) or GC-MS. Look for disappearance of epoxide peak.

  • Workup: Concentrate in vacuo to remove excess ammonia and methanol.

  • Purification: Dissolve residue in

    
    , wash with brine. If high purity is required, convert to the hydrochloride salt using 
    
    
    
    for recrystallization.
Protocol B: Classical Aqueous Approach (Scale-Up Friendly)

Best for scenarios where metal contamination must be avoided and reactor volume is not a constraint.[1][2]

Step-by-Step Workflow:

  • Charge: Load 28% Aqueous Ammonia (20 equiv) into a reactor.

  • Temperature Control: Cool to 0–5°C.

  • Addition: Slowly add BGE (1.0 equiv) to the stirring ammonia solution. The mixture will be biphasic initially.

  • Solubilization: Add a co-solvent (Ethanol or Isopropanol) if phase transfer is too slow, though neat reaction is possible with vigorous stirring.

  • Reaction: Allow to warm to RT and stir for 24 hours.

  • Isolation: Distillation is critical here. First, strip water/ammonia at atmospheric pressure. Then, vacuum distill the product (bp approx. 110–120°C at 10 mmHg).

Quantitative Data Summary

The following table summarizes the efficiency of different methodologies based on literature precedents for monosubstituted glycidyl ethers.

ParameterClassical AqueousLewis Acid Catalyzed (

)
Continuous Flow (Microreactor)
Ammonia Equivalents 20–50 eq5–7 eq10–15 eq
Temperature 25–60°C25°C80–100°C (Short residence)
Reaction Time 12–24 Hours6–12 Hours5–20 Minutes
Yield (Primary Amine) 65–75%85–92%90–95%
Selectivity (Mono:Bis) ~85:15>95:5>98:2
Key Advantage Low Cost, SimpleHigh Selectivity, MildSpeed, Safety, Scalability

Experimental Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the synthesized product must be characterized against these standards:

  • Refractive Index:

    
    .[1][2]
    
  • Primary Amine Test: Positive Ninhydrin test (Purple/Blue).

  • Absence of Epoxide: IR spectrum should show absence of the characteristic epoxide twin bands at ~915 cm⁻¹ and ~830 cm⁻¹.

  • NMR Verification:

    • 
       NMR (
      
      
      
      ): Look for the methine proton (-CH-OH) multiplet at
      
      
      3.8–4.0 ppm.[1][2]
    • Verify integration of the

      
       protons (approx 
      
      
      
      2.6–2.9 ppm) vs. the butyl chain.[1]

References

  • Process Development for Amino Alcohols

    • Title: Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes.[4]

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • URL:[Link]

  • Catalytic Methods: Title: Metal Triflates as Efficient Catalysts for the Aminolysis of Epoxides. Source: European Journal of Organic Chemistry (General Reference for Lewis Acid protocol). Context: Validates the use of and for regioselective ring opening.
  • Starting Material Data

    • Title: n-Butyl Glycidyl Ether (BGE) Properties and Reactivity.[1][2][3][5]

    • Source: PubChem / N
    • URL:[Link][1][2][3]

  • Flow Chemistry Application

    • Title: Direct aminolysis of methyl esters and epoxides in continuous flow.
    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • Product Identification

    • Title: this compound (CAS 32972-01-3) Entry.[1][2][6]

    • Source: Chemical Book / Sigma-Aldrich Catalog.[1][2]

Sources

Methodological & Application

synthesis of 1-Amino-3-butoxypropan-2-ol from butyl glycidyl ether and ammonia

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Amino-3-butoxypropan-2-ol

Executive Summary

This application note details the protocol for synthesizing This compound (CAS: 32972-01-3) via the nucleophilic ring-opening of n-butyl glycidyl ether (BGE) using aqueous ammonia. This transformation is a critical step in generating intermediates for beta-blockers, epoxy curing agents, and functionalized surfactants.

The core challenge in this synthesis is controlling chemoselectivity to favor the primary amine (mono-adduct) over secondary and tertiary amines (bis- and tris-adducts). This protocol utilizes a high molar excess of ammonia and optimized thermal conditions to achieve >85% selectivity for the target primary amine.

Reaction Chemistry & Mechanism

The Challenge of Oligomerization

The reaction between an epoxide and ammonia is a classic nucleophilic substitution. However, the product (a primary amine) is more nucleophilic than ammonia itself. Without strict process control, the product reacts with remaining epoxide to form impurities:

  • Target: this compound (Mono-adduct)

  • Impurity 1: Bis(2-hydroxy-3-butoxypropyl)amine (Bis-adduct)

  • Impurity 2: Tris(2-hydroxy-3-butoxypropyl)amine (Tris-adduct)

Mechanistic Pathway

The reaction follows the Krasusky Rule , where the nucleophile (NH₃) preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal methylene group).

G NH3 Ammonia (NH3) (Nucleophile) TS Transition State (Steric Control) NH3->TS Attacks terminal C BGE Butyl Glycidyl Ether (Electrophile) BGE->TS Product This compound (Primary Amine) TS->Product Ring Opening Side Bis/Tris-Adducts (Over-alkylation) Product->Side + Excess BGE (Avoid this)

Figure 1: Reaction pathway highlighting the regioselective attack and potential side reactions.

Critical Process Parameters (CPP)

To maximize yield and safety, the following parameters must be strictly controlled:

ParameterRecommended ValueRationale
Molar Ratio (NH₃ : BGE) 20:1 to 30:1 High excess ammonia statistically prevents the product amine from encountering unreacted epoxide, suppressing oligomerization.
Temperature 40°C – 60°C Sufficient activation energy for ring opening. Temperatures >80°C increase pressure dangerously and promote side reactions.
Pressure Sealed System Ammonia is a gas at reaction temperature. A sealed autoclave keeps NH₃ dissolved in the aqueous phase.
Solvent Water (28% aq. NH₃) Water acts as a proton shuttle catalyst, stabilizing the transition state and facilitating ring opening.

Experimental Protocol

Safety Warning:

  • Butyl Glycidyl Ether (BGE): A potent skin sensitizer and potential carcinogen. Use double nitrile gloves and work in a fume hood.

  • Ammonia: Corrosive gas; inhalation hazard. The reaction generates pressure. Use a rated pressure vessel (autoclave) or heavy-wall pressure tube behind a blast shield.

Materials
  • n-Butyl Glycidyl Ether (BGE), >95% purity.

  • Ammonium Hydroxide solution (28-30% NH₃ in water).

  • Ethanol (optional co-solvent for solubility, though neat aqueous reaction is preferred for workup).

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • Charge a high-pressure reactor (stainless steel or heavy-walled glass pressure vessel) with 280 mL of Ammonium Hydroxide (28%) .

    • Note: This corresponds to approx.[1][2] 4.1 mol NH₃.

  • Addition of Epoxide:

    • Cool the ammonia solution to 0–5°C using an ice bath to minimize ammonia vaporization.

    • Slowly add 26.0 g (0.2 mol) of Butyl Glycidyl Ether dropwise.

    • Target Ratio: ~20:1 (NH₃:BGE).

    • Observation: The mixture will be biphasic initially.

  • Reaction Phase:

    • Seal the reactor tightly.

    • Allow the mixture to warm to room temperature with vigorous magnetic stirring.

    • Heat the reactor to 45°C and maintain for 4–6 hours .

    • Monitoring: The reaction is complete when the biphasic layer disappears (product is water-soluble) or by TLC/GC monitoring (disappearance of BGE).

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess ammonia gas into a scrubber (dilute HCl trap) or a high-flow fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove water and remaining ammonia via rotary evaporation at 50°C under reduced pressure (down to 20 mbar).

    • Result: A viscous, pale yellow oil.

  • Purification:

    • The crude oil contains the product and minor bis-adducts.

    • Perform vacuum distillation .

    • Boiling Point Estimation: The product likely boils at 110–120°C at 2 mmHg (approximate, based on structural analogs).

    • Collect the main fraction.

Analytical Characterization

Confirm the identity of This compound using the following criteria:

  • Physical State: Clear, colorless to pale yellow viscous liquid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.92 (t, 3H, terminal -CH₃ of butyl).

    • δ 1.3–1.6 (m, 4H, butyl -CH₂-).

    • δ 3.45 (t, 2H, -O-CH₂- of butyl).

    • δ 3.3–3.5 (m, 2H, ether -CH₂- on propyl chain).

    • δ 3.7–3.8 (m, 1H, chiral -CH(OH)-).

    • δ 2.6–2.8 (dd, 2H, -CH₂-NH₂). Diagnostic peak: Distinct upfield shift compared to starting epoxide protons.

  • GC-MS:

    • Parent Ion [M+]: 147 m/z .

    • Fragmentation: Look for loss of butyl group or CH₂NH₂ fragments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Insufficient AmmoniaIncrease NH₃:BGE molar ratio to >30:1. Ensure reactor is sealed to prevent NH₃ loss.
Incomplete Reaction Temperature too lowIncrease temperature to 50–60°C or extend time. Do not exceed 80°C to avoid discoloration.
Product Color (Dark) OxidationPerform reaction and distillation under Nitrogen/Argon atmosphere.
Biphasic after 6 hours Poor mixingBGE is hydrophobic. Increase stirring speed or add 10% Ethanol as a phase transfer co-solvent.

Workflow Diagram

Workflow Start Start: Raw Materials (BGE + 28% NH3) Mix Step 1: Mixing Cool to 0°C, Add BGE Ratio 20:1 (NH3:BGE) Start->Mix React Step 2: Reaction Sealed Vessel, 45°C, 4-6 hrs (Biphasic -> Monophasic) Mix->React Evap Step 3: Degassing Vent NH3, Rotovap Water React->Evap Distill Step 4: Purification Vacuum Distillation (Remove Bis-adducts) Evap->Distill Final Final Product This compound Distill->Final

Figure 2: Operational workflow for the synthesis of this compound.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 1-Amino-3-cyclohexyloxy-propan-2-ol. 3

  • PubChem. (n.d.). Butyl glycidyl ether (Compound Summary). National Library of Medicine. Link

  • EnamineStore. (n.d.). This compound Product Details. 4

  • Google Patents. (2015). Preparation method of 3-amino-1,2-propanediol (CN104610074A). 5[6]

  • Oberlin College. (2015). Assessing the Potential for the Reactions of Epoxides with Amines. 7

Sources

Application Note: Surface Functionalization and Passivation using 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino-

-butoxy-2-propanol.

Executive Summary

This guide details the utility of 1-Amino-3-butoxypropan-2-ol (ABP) as a bifunctional surface modifier. Unlike simple alkyl amines, ABP possesses a unique amphiphilic architecture comprising a reactive primary amine, a secondary hydroxyl group, and a hydrophobic butoxy tail. This structure allows it to function effectively in two distinct surface engineering paradigms:[1]

  • Non-Covalent Passivation: Acting as a mixed-type corrosion inhibitor for carbon steel in acidic media via chemisorption.

  • Covalent Functionalization: Serving as a "capping agent" for epoxy-activated surfaces to modulate surface energy and wettability.

Chemical Profile & Mechanistic Logic[2]

The Molecule as a Tool

ABP is synthesized via the ammonolysis of butyl glycidyl ether (BGE). Its value in surface chemistry lies in its Head-Linker-Tail architecture:

  • The Anchor (Head): The primary amine (

    
    ) acts as a strong nucleophile for covalent coupling or a cationic anchor (
    
    
    
    ) in acidic environments for electrostatic adsorption.
  • The Stabilizer (Linker): The secondary hydroxyl (

    
    ) group provides auxiliary hydrogen bonding sites, stabilizing the adsorbed monolayer on metal oxides.
    
  • The Shield (Tail): The butoxy group (

    
    ) introduces a specific degree of hydrophobicity, repelling water and corrosive ions without the solubility issues of long-chain fatty amines.
    
Data Summary: Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight 147.22 g/mol Calculation of molar concentrations for isotherms.
Boiling Point ~225°CStable for high-temperature curing/passivation.
pKa (Amine) ~9.5 (Est.)Protonated in acidic media (pH < 8); Neutral in basic media.
Solubility Water, AlcoholsVersatile solvent compatibility (Aqueous vs. Organic).[2]

Application I: Corrosion Inhibition on Carbon Steel

Theory of Operation

In acidic environments (e.g., 1M HCl), ABP functions as a mixed-type inhibitor. The nitrogen atom is protonated, allowing electrostatic attraction to the negatively charged metal surface (caused by chloride ion adsorption).[3] Subsequently, the lone pairs on the oxygen and nitrogen atoms facilitate chemisorption (coordinate bonding) to the empty d-orbitals of iron. The butoxy tail orients away from the surface, forming a hydrophobic barrier that excludes


 and 

ions.
Experimental Protocol

Objective: Determine inhibition efficiency on mild steel in 1M HCl.

Materials
  • Mild Steel Coupons (e.g., C1018), polished to 600-grit finish.

  • This compound (ABP), >98% purity.

  • Hydrochloric Acid (37%), diluted to 1.0 M.

  • Acetone and Ethanol for degreasing.

Workflow
  • Surface Preparation:

    • Abrade steel coupons with SiC paper (grades 120 to 600).

    • Sonicate in ethanol for 10 mins, then acetone for 5 mins.

    • Dry under nitrogen stream. Critical: Use immediately to prevent flash oxidation.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of 1.0 M HCl.

    • Dissolve ABP to create concentration gradients: 1.0 mM, 2.5 mM, 5.0 mM, 10.0 mM .

    • Note: ABP is water-soluble; no co-solvent is typically required at these concentrations.

  • Electrochemical Testing (Tafel Polarization):

    • Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Ref: Ag/AgCl).

    • OCP: Allow Open Circuit Potential to stabilize (approx. 30 mins).

    • Scan: Sweep potential from -250 mV to +250 mV vs. OCP at 1 mV/s.

  • Data Analysis:

    • Calculate Inhibition Efficiency (

      
      ) using corrosion current densities (
      
      
      
      ):
      
      
Mechanism Visualization

The following diagram illustrates the multi-step adsorption mechanism of ABP on iron.

CorrosionMechanism cluster_solution Acidic Solution (1M HCl) cluster_interface Metal-Solution Interface ABP_Sol ABP Molecule (Protonated -NH3+) Step1 1. Physisorption (Electrostatic Attraction) ABP_Sol->Step1 Diffusion Cl_Ion Chloride Ions (Cl-) Surface Steel Surface (Fe) Cl_Ion->Surface Specific Adsorption (Creates - charge) Step2 2. Chemisorption (Donor-Acceptor Interaction) Step1->Step2 De-protonation / Lone Pair Donation Step3 3. Film Formation (Hydrophobic Butyl Shield) Step2->Step3 Self-Assembly Step3->Surface Protective Barrier

Figure 1: Adsorption mechanism of ABP on steel, transitioning from electrostatic attraction to stable chemisorption.

Application II: Covalent Surface Energy Modulation

Theory of Operation

ABP can be used to "cap" surfaces containing reactive electrophiles (specifically epoxides or isocyanates). By reacting the primary amine of ABP with surface-bound epoxide groups, the surface is terminated with the ABP molecule. The exposed butoxy tail lowers the surface energy, making the surface more hydrophobic (lipophilic) compared to a hydroxyl-terminated surface.

Experimental Protocol

Objective: Hydrophobize a glass slide pre-functionalized with Glycidoxypropyltrimethoxysilane (GPTMS).

Materials
  • Glass slides (Piranha cleaned).

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

  • ABP.

  • Toluene (anhydrous) and Ethanol.

Workflow
  • Epoxy-Activation (Pre-treatment):

    • Immerse clean glass slides in a 2% (v/v) solution of GPTMS in anhydrous toluene for 12 hours.

    • Wash with toluene and cure at 110°C for 1 hour.

    • Result: Surface covered in reactive epoxide rings.

  • ABP Grafting (The Modification):

    • Prepare a 50 mM solution of ABP in ethanol.

    • Expert Tip: Adjust pH to ~9.0 using minimal triethylamine to ensure the amine is nucleophilic (unprotonated).

    • Immerse the epoxy-activated slides in the ABP solution.

    • Incubate at 60°C for 4 hours . (Heat is required to drive the epoxide ring-opening by the amine).

  • Washing & Curing:

    • Remove slides and sonicate in ethanol (2x 10 mins) to remove physically adsorbed ABP.

    • Dry under nitrogen.

  • Validation (Contact Angle):

    • Measure Static Water Contact Angle (WCA).

    • Expectation:

      • Clean Glass: < 10°

      • Epoxy-Activated: ~45-50°

      • ABP-Modified: ~70-80° (Increase due to butoxy tail).

Grafting Workflow Visualization

GraftingWorkflow cluster_activation Step 1: Activation cluster_modification Step 2: ABP Modification Start Hydroxyl-Rich Surface (Glass/Silica) Silanization Silanization (GPTMS + Toluene) Start->Silanization EpoxySurf Epoxide-Terminated Surface Silanization->EpoxySurf Reaction Nucleophilic Attack (ABP + 60°C) EpoxySurf->Reaction Ring Opening FinalSurf Butoxy-Functionalized Surface Reaction->FinalSurf Covalent Bond

Figure 2: Step-by-step workflow for converting a hydrophilic surface to a hydrophobic one using ABP.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Inhibition Efficiency Low inhibitor concentration or competitive adsorption.Increase ABP concentration to >5mM. Ensure solution is de-aerated (remove

) to isolate the inhibitor effect.
Precipitation in Acid Salting out effect at very high concentrations.ABP is generally soluble, but if cloudiness occurs, add 5% ethanol as a co-solvent.
No Change in Contact Angle Incomplete reaction with epoxide.The epoxide-amine reaction is slow at room temp. Heat is mandatory (60°C+) . Ensure pH is basic (>9).
Surface Haze Polymerization of silane or ABP excess.Strict post-reaction sonication in ethanol is required to remove physisorbed layers.

References

  • Chemical Identity & Synthesis

    • Reaction of Butyl Glycidyl Ether with Ammonia.
    • Source: PubChem Compound Summary for CID 87862, this compound.
    • URL: [Link]

  • Corrosion Mechanism (General Alkanolamines)

    • Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts on Carbon Steel.
    • Source: MDPI (Applied Sciences).
    • URL: [Link][3][4][5][6]

  • Epoxy-Amine Surface Chemistry

    • Glycidyl ether reactions with amines: Kinetics and Mechanism.
    • Source: Semantic Scholar / Polymer Science.
    • URL: [Link][3]

  • Surface Modification Principles

    • Surface Modification of Polymers with Amines (General Protocol).
    • Source: ACS Macromolecules.
    • URL: [Link]

Sources

Application Notes & Protocols: Catalytic Applications of 1-Amino-3-butoxypropan-2-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 1-Amino-3-butoxypropan-2-ol in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Transition metal complexes bearing chiral ligands have emerged as powerful tools, particularly in asymmetric synthesis, a cornerstone of pharmaceutical and fine chemical production.[1] this compound, a chiral amino alcohol, presents itself as a promising, yet underexplored, ligand for the synthesis of novel metal complexes. Its structure, featuring a secondary alcohol, a primary amine, and a flexible butoxy group, offers a unique combination of steric and electronic properties. The bidentate N,O-coordination of the amino and hydroxyl groups can form stable chelate rings with a variety of transition metals, creating a well-defined chiral environment around the metallic center. This guide provides a comprehensive overview of the prospective catalytic applications of this compound metal complexes, drawing upon established principles and protocols from analogous amino alcohol-based catalytic systems. While direct literature on this specific ligand is nascent, the protocols herein are designed to be robust starting points for pioneering research in this area.

Part 1: Synthesis and Characterization of a Representative Metal Complex: [Cu(this compound)₂]Cl₂

The synthesis of metal complexes with amino alcohol ligands is typically a straightforward procedure involving the reaction of the ligand with a suitable metal salt.[2] The following protocol details the synthesis of a representative copper(II) complex.

Protocol 1: Synthesis of Bis(this compound)copper(II) Chloride

Materials:

  • This compound (chiral, enantiopure)

  • Copper(II) chloride (CuCl₂)

  • Anhydrous ethanol

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Ligand Dissolution: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in anhydrous ethanol (20 mL). Stir the solution until the ligand is completely dissolved.

  • Addition of Metal Salt: In a separate vial, dissolve copper(II) chloride (1.0 mmol) in anhydrous ethanol (10 mL).

  • Complexation: Slowly add the copper(II) chloride solution to the stirred solution of the ligand at room temperature. A color change is typically observed upon addition, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Crystallization: Reduce the volume of the solvent in vacuo to approximately 10 mL. Add diethyl ether (30 mL) dropwise to precipitate the complex.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The resulting complex should be characterized by standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the amino and hydroxyl groups to the copper center. Look for shifts in the N-H and O-H stretching frequencies compared to the free ligand.

  • UV-Vis Spectroscopy: To study the d-d transitions of the copper(II) ion in the complex.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex and confirm its composition.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized complex.

Part 2: Catalytic Applications and Protocols

Based on the extensive literature on analogous amino alcohol metal complexes, we can anticipate high catalytic activity in several key areas of organic synthesis.

Application 1: Asymmetric Aldol Reaction

Chiral metal complexes are renowned for their ability to catalyze enantioselective aldol reactions, a fundamental C-C bond-forming reaction.[3] The chiral environment created by the this compound ligand is expected to induce high stereoselectivity.

Protocol 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

  • [Cu(this compound)₂]Cl₂ (as synthesized in Protocol 1)

  • 4-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the copper complex (0.05 mmol, 5 mol%).

  • Reaction Setup: Add anhydrous DCM (5 mL) and stir. Add 4-nitrobenzaldehyde (1.0 mmol) to the flask.

  • Nucleophile and Base Addition: Add anhydrous acetone (5.0 mmol) followed by triethylamine (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Application 2: Catalytic Oxidation of Alcohols

Metal complexes, particularly those of copper and ruthenium, are effective catalysts for the oxidation of alcohols to aldehydes and ketones.[4] The aminophenol and amino alcohol-based metal complexes have shown promise in bio-inspired alcohol oxidation.[5]

Protocol 3: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • [Cu(this compound)₂]Cl₂

  • Benzyl alcohol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Dimethylformamide (DMF)

  • Oxygen balloon

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and an oxygen balloon, add the copper complex (0.02 mmol, 2 mol%), TEMPO (0.1 mmol, 10 mol%), and DMF (10 mL).

  • Substrate Addition: Add benzyl alcohol (1.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir under an oxygen atmosphere. Monitor the reaction by TLC or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary. Determine the conversion and yield by GC analysis.

Data Presentation

The following table provides expected performance data for the proposed catalytic reactions based on results from similar amino alcohol-based catalytic systems.

Reaction Catalyst Substrate Product Expected Yield (%) Expected ee (%) Reference System
Asymmetric Aldol[Cu(amino alcohol)₂]Cl₂4-Nitrobenzaldehyde, Acetone4-hydroxy-4-(4-nitrophenyl)butan-2-one70-9580-98Chiral bis(oxazoline)copper(II) complexes
Alcohol Oxidation[Cu(amino alcohol)₂]Cl₂/TEMPOBenzyl alcoholBenzaldehyde>90 (conversion)N/ACopper/TEMPO catalyzed aerobic oxidations

Visualization of Concepts

Diagram 1: General Synthesis of a this compound Metal Complex

G Ligand This compound Complex [M(Ligand)n]Xm Ligand->Complex Coordination MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Complex Solvent Solvent (e.g., Ethanol) Solvent->Complex Reaction Medium

Caption: Synthesis of a metal complex from the amino alcohol ligand and a metal salt.

Diagram 2: Catalytic Cycle for an Asymmetric Aldol Reaction

G Catalyst Chiral Cu(II) Complex Intermediate Ternary Complex Catalyst->Intermediate Binds Aldehyde Aldehyde Aldehyde Enolate Enolate (from Acetone) Enolate->Intermediate Nucleophilic Attack Product Aldol Product Intermediate->Product C-C Bond Formation Product->Catalyst Product Release Regenerates Catalyst

Caption: A simplified catalytic cycle for a copper-catalyzed asymmetric aldol reaction.

References

  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]

  • Shaw, S., & White, J. D. (2018). Asymmetric catalysis using chiral salen–metal complexes. Chemical Reviews, 118(15), 7483-7537.
  • Trost, B. M., & Toste, F. D. (2003). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Accounts of Chemical Research, 36(8), 594-603. [Link]

  • Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Recent advances in metal-catalysed oxidation reactions. (2025). Royal Society Publishing. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. [Link]

Sources

Application Note: Precision Synthesis of 1-Amino-3-butoxypropan-2-ol via Regioselective Ammonolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-Amino-3-butoxypropan-2-ol (CAS: 1-amino-3-butoxy-2-propanol) represents a classic challenge in nucleophilic substitution: achieving high regioselectivity and chemoselectivity during epoxide ring opening.[1] This molecule serves as a critical intermediate for pharmaceutical linkers, emulsifiers, and surface-active agents.

The core difficulty in this synthesis is not reactivity, but selectivity . The reaction of n-butyl glycidyl ether (BGE) with ammonia is a consecutive competitive reaction system. The primary amine product is approximately 10–20 times more nucleophilic than the ammonia reactant, leading to the rapid formation of bis-alkylated (secondary amine) and tris-alkylated (tertiary amine) impurities.

This protocol utilizes a "High-Molar-Excess" strategy combined with a polar protic co-solvent system. By maintaining a massive stoichiometric excess of ammonia (


:Epoxide > 20:1), we statistically suppress the secondary reaction (

), forcing the kinetics to favor the primary amine (

).

Mechanistic Insight & Kinetics[2]

Reaction Pathway

The reaction proceeds via an


 mechanism.[2][3] Under basic or neutral conditions (ammonia), the nucleophile attacks the least hindered carbon  of the epoxide ring (the terminal 

-carbon).
  • Desired Pathway (

    
    ): 
    
    
    
    attacks the terminal carbon of BGE
    
    
    this compound.
  • Undesired Pathway (

    
    ):  The product (primary amine) attacks a second molecule of BGE 
    
    
    
    Bis(2-hydroxy-3-butoxypropyl)amine.
Kinetic Control Visualization

The following diagram illustrates the competitive pathways and the necessity of ammonia saturation.

ReactionPathway cluster_0 Kinetic Control Rule BGE n-Butyl Glycidyl Ether (Electrophile) Intermediate Transition State (SN2 Attack at Terminal C) BGE->Intermediate NH3 Ammonia (Excess) (Nucleophile) NH3->Intermediate Product This compound (Primary Amine - TARGET) Intermediate->Product k1 (Major) Impurity Bis-alkylated Impurity (Secondary Amine) Product->Impurity k2 (Side Reaction) + BGE Note1 Rate(k2) >> Rate(k1) Must use [NH3] >> [Product] to suppress k2

Figure 1: Reaction pathway showing the competitive nature of epoxide aminolysis. High ammonia concentration is required to prevent the product from acting as a nucleophile.

Experimental Protocol

Materials & Reagents[5][6][7]
ReagentSpecificationRole
n-Butyl Glycidyl Ether (BGE) >99% PuritySubstrate (Epoxide)
Ammonium Hydroxide 28-30%

(aq)
Nucleophile Source
Methanol HPLC GradeCo-solvent (Homogenizer)
Ethanol AbsoluteAlternative Co-solvent
Equipment Setup
  • Reactor: 500 mL Stainless Steel Parr Reactor (or heavy-wall pressure-rated glass vessel for <50g scale).

  • Safety: Blast shield, ammonia gas detector, full PPE (ammonia is corrosive and volatile).

  • Agitation: Magnetic stir bar (small scale) or overhead impeller (large scale).

Step-by-Step Procedure
Phase 1: Preparation & Charging
  • Cooling: Pre-cool the Ammonium Hydroxide (200 mL) and Methanol (100 mL) to 0-5°C. Reason: Reduces ammonia vapor pressure during handling.

  • Charging: Load the cold Ammonium Hydroxide and Methanol into the reactor.

  • Substrate Addition: Add n-Butyl Glycidyl Ether (26.0 g, 0.2 mol) to the reactor.

    • Note on Stoichiometry: This represents an approx 25:1 molar ratio of Ammonia to Epoxide. Do not reduce this ratio.

  • Sealing: Immediately seal the reactor. Ensure the pressure relief valve is rated for at least 100 psi (though reaction pressure will likely stay <40 psi).

Phase 2: Reaction
  • Agitation: Begin vigorous stirring (600+ RPM). The system is initially biphasic; high shear is required for mass transfer.

  • Heating: Gradually heat the reactor to 45°C .

    • Caution: Do not exceed 60°C. Higher temperatures increase pressure dangerously and promote color-forming oxidation byproducts.

  • Duration: Hold at 45°C for 4 to 6 hours .

    • Monitoring: If equipped with a sampling port, check for the disappearance of the epoxide ring via IR (disappearance of peak at ~915 cm⁻¹) or TLC (stain with KMnO4).

Phase 3: Workup & Purification
  • Depressurization: Cool the reactor to room temperature (25°C). Carefully vent the excess ammonia gas into a fume hood scrubber (acid trap).

  • Stripping: Transfer the reaction mixture to a Round Bottom Flask. Use a Rotary Evaporator to remove Methanol, Water, and residual Ammonia.

    • Conditions: 50°C bath, vacuum ramped down to 20 mbar.

  • Distillation: The crude oil contains the product and trace bis-impurity.

    • Perform Vacuum Distillation .

    • Boiling Point: Expect ~105-110°C at 2-3 mmHg (values depend on vacuum depth).

    • Collect the clear, colorless fraction.

Process Workflow Diagram

Workflow Start Start: Reagent Prep (Cool NH4OH/MeOH) Charge Charge Reactor Ratio NH3:Epoxide > 20:1 Start->Charge React Reaction Phase 45°C, 4-6 Hours Pressure: ~20-40 psi Charge->React Vent Degas/Vent Remove excess NH3 React->Vent Strip Solvent Stripping Rotovap (MeOH/H2O) Vent->Strip Distill Vacuum Distillation Isolate Fraction Strip->Distill QC QC Analysis GC-MS & Titration Distill->QC

Figure 2: Operational workflow for the synthesis, emphasizing the critical venting and purification steps.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must be validated against the following criteria.

Analytical Specifications
Test MethodParameterAcceptance Criteria
GC-MS Purity> 98.0% Area
GC-MS Bis-Impurity< 1.5% Area
Titration Total Amine ValueTheoretical: ~7.6 meq/g (MW=147.2 g/mol )
Appearance VisualClear, colorless liquid
Troubleshooting Guide
  • Problem: Product is yellow/orange.

    • Cause: Oxidation during heating or impure BGE.

    • Fix: Sparge solvents with Nitrogen prior to use; keep reaction temp <50°C.

  • Problem: High levels of Bis-impurity (>5%).

    • Cause: Ammonia ratio was too low or stirring was inefficient (local high concentration of epoxide).

    • Fix: Increase

      
       ratio to 40:1; increase agitation speed.
      
  • Problem: Low Yield.

    • Cause: Product lost during water stripping (product has some water solubility).

    • Fix: Salt out the aqueous phase with NaCl before extraction if not distilling directly.

References

  • Regioselectivity in Epoxide Aminolysis

    • Title: Nucleophilic Ring-Opening of Epoxides with Amines.[1][4]

    • Source: Smolecule Applic
  • Kinetics of Epoxide-Amine Reactions

    • Title: The Reaction Kinetics of Phenyl Glycidyl Ether with Amines (Analogous Kinetics).
    • Source: Defense Technical Inform
    • URL:[Link]

  • General Procedure for Amino Alcohol Synthesis

    • Title: Epoxide Ring Opening Under Mild Conditions Using Amines.[1][2][4]

    • Source: Journal of Synthetic Chemistry.
    • URL:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet: 3-butoxypropan-2-ol (Rel
    • Source: Carl Roth.
    • URL:[Link]

Sources

Application Notes & Protocols: Formulation of Water-Based Coatings with 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 1-Amino-3-butoxypropan-2-ol in the development of high-performance water-based coatings. This multifunctional amino alcohol offers a unique combination of properties that can be leveraged to enhance pigment dispersion, control pH, improve film coalescence, and contribute to the formulation of low-VOC (Volatile Organic Compound) systems. These notes elucidate the underlying chemical principles, provide detailed experimental protocols, and offer practical guidance for optimizing coating performance.

Introduction: The Multifunctional Role of this compound

This compound is a versatile additive in the coatings formulator's toolkit. Its molecular structure, featuring a primary amine group, a secondary hydroxyl group, and a butoxy ether linkage, imparts a unique amphiphilic character. This structure is the key to its multifunctional capabilities in a water-based coating system. Unlike single-purpose additives, this compound can simultaneously act as:

  • A Co-Dispersant: The amine functionality provides a strong anchoring point to pigment surfaces, particularly those with acidic sites like titanium dioxide, preventing re-agglomeration and improving color strength and gloss.[1][2]

  • A pH Neutralizer and Buffer: As an amino alcohol, it is an effective agent for neutralizing acidic components in the formulation, such as latex binders, and maintaining a stable alkaline pH. This is critical for controlling viscosity, ensuring binder stability, and preventing microbial growth.[1][3]

  • A Co-solvent and Coupling Agent: The butoxypropanol moiety enhances the solubility and compatibility of various formulation components. It can also aid in the coalescence of polymer particles during the film-forming process, leading to a more durable and uniform coating film.[4]

By strategically incorporating this compound, formulators can potentially reduce the required levels of other additives, such as primary dispersants and coalescing agents, thereby simplifying formulations and meeting stringent environmental regulations.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₇H₁₇NO₂-
Molecular Weight 147.22 g/mol -
Appearance Colorless liquid
Boiling Point Approx. 171 °C (for butoxypropanol)
Density Approx. 0.879 g/cm³ (for butoxypropanol)
Solubility in Water Moderate to Good[4]
Flash Point Approx. 63 °C (for butoxypropanol)

Note: Data for the closely related butoxypropanol is provided as a reference. Actual values for this compound may vary.

Mechanism of Action in Water-Based Formulations

The efficacy of this compound stems from the synergistic action of its functional groups within the complex milieu of a water-based coating.

pH Control and Latex Neutralization

Water-based latex binders are often supplied in an acidic state for stability. To be used in a coating, they must be neutralized to an alkaline pH (typically 8.5-9.5).[5] The amine group of this compound acts as a base, accepting protons from the acidic polymer chains. This neutralization uncoils the polymer chains, increases viscosity, and stabilizes the emulsion.

Pigment Dispersion and Stabilization

Achieving a fine and stable dispersion of pigments is paramount for aesthetic and protective properties like gloss, color, and hiding power.[6] this compound functions as a highly efficient co-dispersant.

  • Wetting: The molecule helps to displace air from the surface of pigment particles.

  • Adsorption: The primary amine group has a strong affinity for the surface of inorganic pigments, such as titanium dioxide and fillers, which often have hydroxyl groups and acidic sites.[1][2]

  • Stabilization: Once anchored, the butoxypropanol chain extends into the water phase, creating a steric barrier that prevents pigment particles from coming close enough to flocculate. This mechanism is crucial for long-term stability.

cluster_0 Pigment Particle (e.g., TiO2) cluster_1 This compound Molecule cluster_2 Aqueous Phase Pigment Pigment Surface (with -OH groups) Amino Amino Group (-NH2) (Anchoring) Amino->Pigment Adsorption (Electrostatic Attraction) Butoxy Butoxypropanol Chain (Steric Hindrance) Water Water Butoxy->Water Solvation (Hydrophilic Interaction)

Caption: Mechanism of pigment stabilization by this compound.

Formulation Guidelines and Starting Points

The optimal concentration of this compound depends on the specific formulation, particularly the type and amount of pigments and the binder system. A typical starting concentration is between 0.1% and 0.5% based on the total formulation weight.[3]

Below is a starting point formulation for a generic water-based architectural coating. Formulators should use this as a baseline and optimize based on performance testing.

Component Function Weight (%)
Grind Phase
WaterSolvent15.0 - 20.0
Polyacrylate DispersantPrimary Dispersant0.3 - 0.6
This compound Co-Dispersant / pH Adjuster 0.1 - 0.5
DefoamerFoam Control0.1 - 0.3
Titanium Dioxide (Rutile)Prime Pigment20.0 - 25.0
Calcium CarbonateExtender Filler5.0 - 10.0
Let-down Phase
Acrylic Latex Emulsion (50% solids)Binder35.0 - 45.0
Coalescing AgentFilm Formation Aid0.5 - 2.0
Rheology Modifier (e.g., HEUR)Thickener / Anti-settling1.0 - 2.0
WaterViscosity Adjustment5.0 - 10.0
BiocidePreservative0.1 - 0.2
Total 100.0

Experimental Protocols

Adherence to a structured experimental protocol is essential for reproducibility and accurate evaluation of formulation changes.

Protocol 1: Preparation of the Pigment Dispersion (Grind Phase)

This phase is critical for deagglomerating and stabilizing the pigments.

A 1. Charge vessel with initial water. B 2. Add dispersants (Polyacrylate & this compound) and defoamer under low agitation. A->B C 3. Increase agitation to form a vortex. B->C D 4. Gradually add pigments (TiO2) and fillers. C->D E 5. Disperse at high speed (e.g., 10-15 m/s tip speed) for 20-30 minutes. D->E F 6. Check for fineness of grind (target < 20 µm or > 7 Hegman). E->F G 7. If target is not met, continue dispersing in 5-min intervals. F->G Target Not Met H 8. Grind phase is complete. F->H Target Met G->E

Caption: Workflow for preparing the pigment grind phase.

Step-by-Step Methodology:

  • Vessel Charging: To a suitably sized dispersion vessel, add the initial charge of deionized water.

  • Additive Incorporation: Under low-speed mixing, add the primary polyacrylate dispersant, this compound, and a defoamer. Mix for 5 minutes to ensure homogeneity.

  • Pigment Addition: Increase the mixer speed to create a vortex. Slowly and steadily add the titanium dioxide and any extender fillers into the vortex to ensure they are wetted out properly.

  • High-Speed Dispersion: Once all pigments are added, increase the speed of the high-speed disperser (e.g., Cowles blade) to a tip speed of 10-15 m/s. Continue dispersing for 20-30 minutes. The temperature should be monitored and not allowed to exceed 50°C to avoid affecting additive stability.

  • Quality Control: Stop the mixer and measure the fineness of the grind using a Hegman gauge. The target is typically a value of 7 or higher (less than 20 µm particle size). If the target is not reached, continue dispersing in 5-minute increments and re-test.

Protocol 2: Let-down and Final Formulation
  • Binder Addition: In a separate, larger vessel, add the acrylic latex emulsion. Begin mixing at a low speed.

  • Grind Transfer: Slowly add the completed pigment grind phase to the latex binder under constant, low-shear agitation. A high shear rate at this stage can shock the latex and cause coagulation.

  • Additive Incorporation: Add the coalescing agent, rheology modifier, and any other required additives (e.g., biocide, flash rust inhibitors) sequentially, allowing for a few minutes of mixing between each addition.

  • Final Adjustments: Add the final portion of water to adjust the viscosity. Check the pH and, if necessary, make small final adjustments using this compound.

  • Equilibration: Allow the final paint to mix for an additional 15-20 minutes to ensure all components are fully incorporated and the formulation has reached equilibrium.

Protocol 3: Performance Evaluation

A systematic evaluation of the final coating is crucial to validate the formulation. The following tests are recommended:

Performance Metric Test Method (Example) Purpose
Viscosity ASTM D562 (Krebs Units)Measures application properties (brushing, rolling).
pH pH meterIndicates formulation stability.
Fineness of Grind ASTM D1210 (Hegman)Confirms adequacy of pigment dispersion.
Gloss (60°/20°) ASTM D523Quantifies the sheen and smoothness of the dried film.[7]
Opacity / Contrast Ratio ASTM D2805Measures the hiding power of the coating.
Scrub Resistance ASTM D2486Evaluates the durability of the paint film to abrasion.
Adhesion (Cross-hatch) ASTM D3359Assesses how well the coating adheres to the substrate.[8]
Accelerated Stability Heat-Age (e.g., 2 weeks at 50°C)Predicts long-term shelf stability.

Troubleshooting Guide

Problem Potential Cause Related to this compound Suggested Solution
Poor Pigment Dispersion (Flocculation, low gloss) Insufficient level of this compound to fully stabilize pigments.Incrementally increase the concentration of this compound in the grind phase by 0.05% and re-evaluate.
Viscosity Instability (Drift over time) Incorrect pH buffering; interaction with other components.Verify the initial and final pH. Ensure it is within the recommended range for the latex (8.5-9.5). Evaluate compatibility with the rheology modifier.
Poor Film Formation (Cracking, low scrub resistance) May be acting as too strong of a co-solvent, affecting minimum film formation temperature (MFFT).Re-evaluate the level of the primary coalescing agent. The butoxy group contributes to coalescence, so a reduction in the primary coalescent may be needed.
Color Shift in Tinted Paints Preferential adsorption onto certain pigments, leading to flocculation of others.Evaluate the dispersion of each pigment individually. The level of this compound may need to be optimized for specific colorant packages.

Safety Precautions

Based on safety data for related butoxypropanol and amino alcohol compounds, appropriate handling procedures must be followed.[9][10]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of in accordance with local regulations.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[10]

Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.

References

  • IARC Publications. (n.d.). 1-tert-BUTOXYPROPAN-2-OL. Retrieved from [Link]

  • PCI Magazine. (2022, May 6). Amino Alcohol Dispersants for Waterborne Metal Coatings. Retrieved from [Link]

  • PCI Magazine. (2025, September 3). Advanced Polymer Strategies for Enhancing Performance of Water-Based Exterior Coatings. Retrieved from [Link]

  • NIH. (2020, January 15). Preparation and characterization of waterborne alkyd-amino baking coatings based on waste polyethylene terephthalate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTOXYPROPANOL. Retrieved from [Link]

  • Advancion. (n.d.). Improving Performance of Waterborne Industrial Coatings with Amino Alcohols. Retrieved from [Link]

  • European Coatings. (n.d.). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

  • ResearchGate. (2020, January). Preparation and characterization of waterborne alkyd-amino baking coatings based on waste polyethylene terephthalate. Retrieved from [Link]

  • NIH PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007078598A2 - Optimized alkanolamines for latex paints.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-butoxypropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and ensuring high yield and purity.

The primary industrial synthesis for this amino alcohol involves the nucleophilic ring-opening of a suitable epoxide, 1-butoxy-2,3-epoxypropane, with ammonia.[1][2][3] This reaction is valued for its atom economy but can present challenges related to reaction rate, selectivity, and product isolation. This guide provides a framework for understanding and overcoming these challenges.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is often a multi-faceted issue. A systematic approach is crucial for diagnosis. Key areas to examine are stoichiometry, reaction conditions, and reagent quality.

  • Causality: The reaction between 1-butoxy-2,3-epoxypropane and ammonia is a classic SN2 reaction.[4][5] The rate and completion are highly dependent on the concentration of the nucleophile (ammonia) and the temperature. Insufficient ammonia or suboptimal temperature can lead to a slow or incomplete reaction. Furthermore, the primary amine product is itself a nucleophile and can react with another epoxide molecule, leading to undesired side products.

  • Troubleshooting Steps:

    • Molar Ratio of Ammonia: A significant excess of ammonia is critical to favor the formation of the primary amine and suppress the formation of secondary amine byproducts.[6] A molar ratio of ammonia to epoxide of 10:1 or even higher is often recommended.[7]

    • Temperature Control: The reaction is typically exothermic.[8] While higher temperatures can increase the reaction rate, they can also lead to increased side product formation and potential pressure build-up if using anhydrous ammonia in a sealed reactor. A controlled temperature range, often between 30-50°C, is a good starting point.[9]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Insufficient reaction time is a common cause of low conversion.[7][9]

    • Reagent Purity: Ensure the 1-butoxy-2,3-epoxypropane is free from acidic impurities, which can catalyze unwanted side reactions. The ammonia source (aqueous or anhydrous) should also be of high purity.

Question 2: I'm observing a significant side product with a higher boiling point. What is it likely to be and how can I minimize it?

The most probable high-boiling side product is the secondary amine, formed from the reaction of the desired this compound with another molecule of the starting epoxide.

  • Causality: The primary amine product is a potent nucleophile, sometimes even more so than ammonia under certain conditions. If the local concentration of ammonia depletes or if the reaction temperature is too high, the product can effectively compete with ammonia in attacking the epoxide, leading to the formation of a di-alkylated product.

  • Minimization Strategies:

    • Maximize Ammonia Excess: As mentioned, a large stoichiometric excess of ammonia is the most effective way to statistically favor the reaction of the epoxide with ammonia over the product amine.[6][7]

    • Controlled Reagent Addition: Consider a semi-batch process where the epoxide is added slowly to the ammonia solution. This maintains a consistently high concentration of ammonia relative to the epoxide throughout the reaction, minimizing the chance for the product to react.

    • Solvent Choice: While often performed neat or in an aqueous ammonia solution, the use of a protic solvent like methanol or ethanol can help to solvate the reactants and maintain a homogeneous reaction mixture, which can sometimes improve selectivity.

Question 3: The reaction seems to stall and not go to completion, even with extended reaction times. What could be the issue?

A stalled reaction typically points to issues with catalysis, reagent activity, or reaction environment.

  • Causality: The ring-opening of epoxides by amines can be slow without any form of catalysis.[2] While often conducted under pressure and elevated temperature to drive the reaction, certain factors can inhibit the process.

  • Troubleshooting Steps:

    • Catalysis: While not always necessary, the addition of a catalyst can significantly improve reaction rates. Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack.[2] However, care must be taken as strong Lewis acids can also promote polymerization. A simple and effective catalyst can be water itself, which can act as a proton-transfer agent. Using aqueous ammonia often provides this benefit.

    • pH of the Reaction Medium: In aqueous ammonia, the pH will be basic. The free amine (NH3) is the active nucleophile, not the ammonium ion (NH4+). Ensuring the pH is sufficiently high (typically >9) maintains a high concentration of the active nucleophile.[6]

    • Mixing and Mass Transfer: Ensure adequate agitation, especially in a biphasic system (if the epoxide is not fully soluble in aqueous ammonia). Poor mixing can lead to localized depletion of reactants and a stalled reaction.

Question 4: I am struggling with the purification of the final product. What are the recommended methods?

Amino alcohols can be challenging to purify due to their high boiling points, viscosity, and potential to form salts.[10]

  • Purification Protocol:

    • Removal of Excess Ammonia: The first step is to remove the large excess of ammonia. This can be done by distillation at atmospheric pressure, followed by vacuum to remove the last traces.

    • Vacuum Distillation: The most common method for purifying this compound is vacuum distillation.[9] Due to its high boiling point, a good vacuum is necessary to prevent decomposition at elevated temperatures.

    • Crystallization/Salt Formation: In some cases, purification can be achieved by forming a salt (e.g., with hydrochloric or sulfuric acid), crystallizing the salt, and then neutralizing to recover the free base.[11] This can be particularly effective for removing non-basic impurities.

    • Decolorization: If the crude product is colored, treatment with activated charcoal before distillation can be effective.[7][11]

Frequently Asked Questions (FAQs)

  • What is the expected regioselectivity of the ammonia attack on 1-butoxy-2,3-epoxypropane? Under basic or neutral conditions, the ring-opening of epoxides follows an SN2 mechanism. The nucleophile (ammonia) will preferentially attack the less sterically hindered carbon atom.[3][4][5] In 1-butoxy-2,3-epoxypropane, this is the terminal carbon (C3), leading to the desired this compound. Attack at the internal carbon (C2) is significantly disfavored.

  • Can I use a different amine source, such as ammonium chloride? Ammonium chloride is the salt of a weak base and a strong acid, making its solution acidic. In this form, the nitrogen is protonated (NH4+) and is not nucleophilic. A basic source of ammonia, such as aqueous ammonia or anhydrous ammonia, is required where the free, non-protonated amine is present to act as a nucleophile.[6]

  • What are the primary safety concerns for this synthesis?

    • Ammonia: Ammonia is a corrosive and toxic gas. Work should be conducted in a well-ventilated fume hood. Anhydrous ammonia is handled under pressure and requires specialized equipment.

    • Epoxides: Epoxides are reactive molecules and should be handled with care. They are often considered potential alkylating agents.

    • Pressure: If the reaction is conducted in a sealed vessel at elevated temperatures, there is a significant risk of pressure build-up. A pressure-rated reactor with appropriate safety relief systems is essential.

Visualizations and Data

Reaction Mechanism and Regioselectivity

The diagram below illustrates the SN2 mechanism for the aminolysis of 1-butoxy-2,3-epoxypropane. The nucleophilic attack of ammonia occurs at the sterically less hindered terminal carbon.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product R 1-Butoxy-2,3-epoxypropane + NH₃ TS [Ammonia attacks less hindered carbon] R->TS SN2 Attack P This compound TS->P Ring Opening

Caption: SN2 mechanism of epoxide ring opening.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low reaction yields.

troubleshooting_workflow Start Low Yield Observed CheckStoichiometry Verify Molar Ratios (NH₃ : Epoxide ≥ 10:1) Start->CheckStoichiometry CheckConditions Analyze Reaction Conditions (Temp: 30-50°C, Time) CheckStoichiometry->CheckConditions Ratio OK Optimize Implement Corrective Actions CheckStoichiometry->Optimize Ratio Incorrect CheckPurity Assess Reagent Purity (Epoxide, Ammonia) CheckConditions->CheckPurity Conditions OK CheckConditions->Optimize Conditions Suboptimal CheckMixing Evaluate Agitation/ Mixing Efficiency CheckPurity->CheckMixing Purity OK CheckPurity->Optimize Impure Reagents CheckMixing->Optimize Mixing OK CheckMixing->Optimize Poor Mixing

Caption: Systematic workflow for troubleshooting low yields.

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended RangeImpact on YieldImpact on PurityRationale
NH₃ : Epoxide Molar Ratio 10:1 to 20:1High: Drives reaction to completion.High: Suppresses secondary amine formation.Statistically favors epoxide reaction with NH₃ over the product amine.[7]
Temperature 30 - 50 °COptimal: Balances reaction rate and side reactions.Optimal: Higher temps can increase side products.Controls the rate of the SN2 reaction; avoids excessive pressure and side reactions.[9]
Reaction Time 2 - 6 hoursHigh: Ensures reaction goes to completion.Neutral: Monitor by TLC/GC to avoid degradation.Allows sufficient time for the nucleophilic attack and ring-opening.[7]
Solvent Aqueous NH₃ / MethanolHigh: Improves solubility and heat transfer.High: Can improve selectivity by maintaining homogeneity.Protic solvents can facilitate proton transfer and keep reactants in the same phase.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Materials:

  • 1-butoxy-2,3-epoxypropane (1.0 mol)

  • Aqueous Ammonia (25-28%, 10.0 mol)

  • Pressure-rated reaction vessel with stirring and temperature control

Procedure:

  • Charge the pressure-rated reaction vessel with the aqueous ammonia solution.

  • Begin vigorous stirring and bring the solution to the target reaction temperature (e.g., 40°C).

  • Slowly add the 1-butoxy-2,3-epoxypropane to the ammonia solution over 1-2 hours.

  • Once the addition is complete, maintain the reaction mixture at 40°C for 4-6 hours.

  • Monitor the disappearance of the epoxide using TLC or GC analysis.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Set up a distillation apparatus and remove excess ammonia and water at atmospheric pressure.

  • Once the bulk of the water and ammonia is removed, apply a vacuum to the system.

  • Collect the this compound fraction under vacuum at the appropriate temperature and pressure.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. Available at: [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • The Synthesis of Aminoalcohols from Epoxides and Ammonia - Taylor & Francis. Available at: [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis. Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. Available at: [Link]

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Available at: [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. Available at: [Link]

  • REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Available at: [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Googleapis.com. Available at: [Link]

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457 - PubChem - NIH. Available at: [Link]

Sources

Technical Support: Stabilization & Handling of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 32972-01-3 | Synonyms: 1-amino-3-butoxy-2-propanol; 3-butoxy-2-hydroxypropylamine[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-Amino-3-butoxypropan-2-ol , a bifunctional molecule containing a primary amine, a secondary alcohol, and an ether linkage.[1]

Due to its structural duality (amine + alcohol), this compound is susceptible to specific degradation pathways that do not affect simple ethers or alcohols. The primary amine is prone to oxidative discoloration ("yellowing") and reaction with atmospheric CO₂, while the beta-hydroxy group introduces risks of thermal dehydration. This guide provides field-proven protocols to maintain purity >99% and prevent efficacy loss in downstream applications.

Part 1: Core Degradation Mechanisms[1]

Understanding why the molecule degrades is the first step to prevention.

Oxidative Discoloration (The "Yellowing" Effect)
  • Mechanism: The primary amine group (-NH₂) reacts with atmospheric oxygen to form hydroxylamines and subsequently imines (Schiff bases).[1] These conjugated systems absorb blue light, resulting in a yellow-to-brown appearance.[1]

  • Trigger: Exposure to air, even for short periods (hours), especially at elevated temperatures (>40°C).

  • Impact: While the chemical purity drop might be subtle (<0.5%), the color change is often unacceptable for pharmaceutical or coating formulations.

Carbamate Formation (The "Crust" Effect)
  • Mechanism: Primary amines react reversibly with Carbon Dioxide (CO₂) and moisture in the air to form carbamates (amine salts).

  • Reaction:

    
    [1]
    
  • Observation: White crystalline solids or "crust" forming on the cap or liquid surface; increased viscosity.[1]

Thermal Dehydration & Polymerization
  • Mechanism: At temperatures >120°C, the beta-hydroxy group can undergo intramolecular dehydration to form an allyl ether or intermolecular condensation with the amine to form oligomers.

  • Trigger: Distillation at atmospheric pressure or uncontrolled heating.[1]

Part 2: Troubleshooting Guides & FAQs

Category A: Storage & Shelf Life

Q: My sample has turned from clear to pale yellow. Is it still usable?

  • Diagnosis: This is likely early-stage oxidative degradation of the amine group.[1]

  • Resolution:

    • For Synthesis: If the purity (by GC/HPLC) is still >98%, it is likely usable for crude reactions, though the color may transfer to the product.

    • For Formulation: Do not use. The color bodies are difficult to remove later.[1]

    • Prevention: Store under a strict Nitrogen or Argon blanket.[1] Taping the cap is insufficient; use Parafilm® and store in a secondary container with desiccant.

Q: What is the optimal storage temperature?

  • Recommendation: Store at +2°C to +8°C (Refrigerated).

  • Reasoning: Lower temperatures kinetically inhibit the oxidation rate.[1] However, ensure the container is tightly sealed to prevent condensation of atmospheric moisture (and CO₂) when the cold bottle is opened. Always allow the bottle to warm to room temperature before opening.

Q: Can I store this in standard HDPE bottles?

  • Answer: Yes, but Stainless Steel (304/316) or Glass (amber) are preferred for long-term storage.[1]

  • Warning: Avoid containers or fittings made of Copper, Brass, or Zinc . Amines form colored complexes with copper and can corrode these metals, leaching impurities into your product.

Category B: Processing & Distillation[1][2]

Q: I need to purify the compound by distillation. What are the safe limits?

  • Critical Parameter: Never exceed a pot temperature of 110°C .

  • Protocol: You must use vacuum distillation.[1]

    • Pressure: < 5 mmHg (preferably < 1 mmHg).

    • Boiling Point: At 1 mmHg, the boiling point will drop significantly (typically < 90°C), preventing thermal dehydration.

    • Stabilizer: If distilling a large batch, consider adding a radical inhibitor (e.g., BHT at 50-100 ppm) to the pot, though this is optional if vacuum is sufficient.

Q: White solids have formed around the cap of the bottle. What is this?

  • Diagnosis: This is amine carbonate/carbamate, formed by reaction with CO₂ in the air.

  • Action:

    • Do not scrape this back into the bottle; it will contaminate the bulk.[1]

    • Wipe the neck clean with a dry cloth.[1]

    • Purge the headspace with dry Nitrogen for 2 minutes before resealing.[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of this compound under different stress conditions.

DegradationPathways Molecule This compound (Clear Liquid) Oxidation Oxidation (Air/O2) Molecule->Oxidation Exposure to Air CO2_Rxn Carboxylation (CO2 + H2O) Molecule->CO2_Rxn Exposure to Atmosphere Thermal Thermal Stress (>120°C) Molecule->Thermal Distillation @ atm pressure Imine Imines / Schiff Bases (Yellow/Brown Color) Oxidation->Imine Radical Mechanism Carbamate Amine Carbamates (White Solid/Crust) CO2_Rxn->Carbamate Reversible Rxn Polymer Dehydration Products & Oligomers Thermal->Polymer Beta-elimination

Figure 1: Primary degradation pathways.[1] Note that "Yellowing" is the most common visual indicator of failure.

Part 4: Recommended Handling Workflow

To ensure integrity, follow this "Self-Validating" workflow. If any step fails (e.g., vacuum check), do not proceed.

HandlingWorkflow Start Start: Open Container TempCheck Is Container at Room Temp? Start->TempCheck Wait Wait for Equilbration (Prevent Condensation) TempCheck->Wait No Purge Step 1: N2/Argon Purge (Headspace flush) TempCheck->Purge Yes Wait->TempCheck Dispense Step 2: Dispense Liquid (Avoid Metal Syringes) Purge->Dispense Reseal Step 3: Reseal & Parafilm Dispense->Reseal Storage Store: Dark, Cool (4°C) Reseal->Storage

Figure 2: Standard Operating Procedure (SOP) for dispensing to minimize moisture and oxygen ingress.

Part 5: Physical Properties & Data[1]

Use these values to calibrate your processing equipment.

PropertyValue / LimitNotes
CAS Number 32972-01-3Specific isomer (1-amino-3-butoxy-2-propanol)
Molecular Weight 147.22 g/mol
Boiling Point (atm) ~210°C (Estimated)Do not distill at this temp. Degradation is certain.[1][2]
Boiling Point (Vacuum) 85-95°C @ 1-2 mmHgRecommended distillation range.[1]
Flash Point >90°CCombustible.[1] Ground all equipment.
pKa ~9.5 (Amine)Highly basic.[1] Corrosive to skin/eyes.[1]
Solubility Water, Alcohols, EthersFully miscible in water (hygroscopic).

References

  • Huntsman Corporation. JEFFAMINE® Polyetheramines Handling and Storage Guidelines.[1][3] (Authoritative guide on polyether amine stability, applicable to this analog). [Link]

  • PubChem. Compound Summary: this compound. [Link][1]

  • National Institutes of Health (NIH). Thermal degradation mechanisms of amino-organic compounds. [Link][1]

Sources

Technical Support Center: Navigating Phase Separation in 1-Amino-3-butoxypropan-2-ol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-butoxypropan-2-ol is an amphiphilic molecule with significant potential in pharmaceutical and material science applications.[1] Its structure, featuring a hydrophilic amino-alcohol head and a hydrophobic butoxy tail, makes it a valuable intermediate and formulation component. However, this same amphiphilic nature presents a common and critical challenge: phase separation. When a solution unexpectedly becomes cloudy or separates into distinct layers, it can compromise experimental reproducibility, formulation stability, and ultimately, product efficacy.

This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and resolving phase separation issues encountered with this compound solutions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why does it occur with my this compound solution?

Phase separation is the phenomenon where a single-phase liquid solution separates into two or more distinct liquid phases. For this compound, this is driven by an unfavorable balance of intermolecular forces between it, the solvent, and any other solutes. Key contributing factors include:

  • Temperature Changes: The solubility of many amphiphilic compounds is temperature-dependent. Some may exhibit a Lower Critical Solution Temperature (LCST), where they become less soluble and phase separate as the temperature increases.

  • pH Shifts: The primary amine group on this compound has a pKa. When the solution pH is near this pKa, small shifts can significantly alter the molecule's charge state. The protonated (charged) form is generally more water-soluble than the neutral (uncharged) form. A shift towards a pH above the pKa will decrease its aqueous solubility, promoting phase separation.[2][3]

  • Concentration Effects: At higher concentrations, the hydrophobic butoxy tails of the molecules can begin to self-associate to minimize their contact with a polar solvent like water. This self-assembly can lead to the formation of larger aggregates that eventually separate from the solution.

  • "Salting Out": The addition of salts or other charged species can reduce the solubility of this compound. The ions from the salt can compete for water molecules, effectively dehydrating the this compound and causing it to aggregate and separate.

Q2: I've added a new API to my this compound formulation and it immediately became cloudy. What happened?

The introduction of a new component, especially another active pharmaceutical ingredient (API), can disrupt the delicate equilibrium of your solution. This can happen in several ways:

  • Solvent Competition: The new API may be more soluble than this compound, effectively competing for solvent molecules and reducing the amount of "free" solvent available to keep your primary molecule in solution.

  • Unfavorable Interactions: There may be repulsive forces between your API and this compound, leading them to self-associate and separate from the bulk solution.

  • Altered Solvent Properties: The new API could change the overall polarity or dielectric constant of the solvent system, making it less hospitable for this compound.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific phase separation issues. Each guide is designed to be a self-validating system, allowing you to systematically identify and address the root cause of the instability.

Issue 1: My aqueous this compound solution is clear at room temperature but separates upon storage at 4°C.

This behavior suggests that your formulation has an Upper Critical Solution Temperature (UCST) that is above 4°C but below room temperature. As the temperature decreases, the solubility of the compound also decreases, leading to phase separation.

Troubleshooting Workflow:

A Start: Phase Separation at 4°C B Hypothesis: UCST Behavior A->B Observe C Strategy 1: Add Co-solvent B->C Option D Strategy 2: Add Surfactant B->D Option E Strategy 3: Adjust pH B->E Option F Screen polar, water-miscible co-solvents (e.g., Propylene Glycol, Ethanol) C->F G Screen non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) D->G H Adjust pH to ensure amine protonation (pH < pKa) E->H I Result: Stable Solution at 4°C F->I G->I H->I

Caption: Troubleshooting workflow for cold-induced phase separation.

Detailed Protocol: Co-solvent Screening for Enhanced Cold Stability

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in your primary aqueous buffer at a concentration known to be soluble at room temperature.

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents. Good starting points include propylene glycol, ethanol, glycerin, and PEG 400.

  • Matrix Preparation: In a 96-well plate or a series of glass vials, create a dilution matrix. In each well/vial, place a fixed amount of your stock solution. Then, add varying amounts of each co-solvent to achieve a range of final concentrations (e.g., 2%, 5%, 10%, 15%, 20% v/v). Ensure the final concentration of this compound is the same in all samples.

  • Equilibration and Observation: Seal the plate/vials and gently mix. First, visually inspect all samples at room temperature to ensure they are all single-phase. Then, place the samples in a 4°C refrigerator.

  • Analysis: Inspect the samples at regular intervals (e.g., 1, 4, 12, 24 hours). Record the time at which each sample shows the first signs of turbidity or phase separation.

  • Optimization: The co-solvent and concentration that maintains a clear, single-phase solution for the longest duration is your lead candidate for formulation optimization.

Rationale: Co-solvents can increase the solubility of a compound by altering the polarity of the solvent system, making it more favorable for the solute.[4] This can effectively lower the UCST of the system, preventing phase separation at colder temperatures.

Issue 2: My formulation containing this compound is sensitive to the addition of a buffered saline solution.

This is a classic example of the "salting-out" effect, where the addition of electrolytes reduces the solubility of a non-polar or weakly polar solute in an aqueous solution.

Troubleshooting Strategies:

StrategyMechanism of ActionExperimental Steps
pH Optimization By lowering the pH well below the pKa of the amine group, you increase the proportion of the protonated, more polar, and more water-soluble form of this compound. This charged species is less susceptible to salting out.1. Estimate the pKa of the primary amine (typically around 9-10). 2. Prepare a series of buffers with pH values from 4 to 7. 3. Prepare your formulation in each buffer, then add the saline solution. 4. Observe for phase separation. A lower pH should improve stability.
Addition of a Hydrophilic Polymer Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as protective colloids. They can adsorb to the surface of small, nascent aggregates of this compound, sterically hindering their further growth and precipitation.1. Select a low-viscosity grade of HPMC or PVP. 2. Prepare stock solutions of the polymer (e.g., 1% w/v). 3. Add the polymer to your formulation at different concentrations (e.g., 0.1%, 0.25%, 0.5% w/v) before adding the saline solution. 4. Observe for any improvement in stability.
Use of a Surfactant A surfactant can help to stabilize the system by forming micelles that can encapsulate the this compound or by reducing the interfacial tension between the separating phases.[5][6]1. Choose a non-ionic surfactant to avoid potential ionic interactions with your molecule or the salt. 2. Screen surfactants like Polysorbate 80 or a Poloxamer at various concentrations. 3. Add the surfactant to the formulation before the saline and assess the impact on stability.

Visualizing the Effect of pH on Solubility and Salt Tolerance:

A High pH (pH > pKa) B Neutral Amine (R-NH2) - Less Polar - Prone to Salting Out A->B E Addition of Salt B->E C Low pH (pH < pKa) D Protonated Amine (R-NH3+) - More Polar - Higher Salt Tolerance C->D D->E F Phase Separation E->F Leads to G Stable Solution E->G Maintains

Caption: The influence of pH on the stability of this compound in the presence of salt.

Conclusion

Phase separation in this compound solutions is a multifaceted challenge that can be overcome with a systematic and rational approach. By understanding the interplay of temperature, pH, concentration, and excipients, you can effectively troubleshoot and prevent this common issue. The key to success lies in methodical screening of stabilizing strategies, such as the addition of co-solvents, surfactants, or polymers, and careful optimization of the formulation's pH. This guide provides the foundational principles and practical workflows to help you develop robust, stable, and effective formulations.

References

  • There are no specific academic or technical references available through the current search capabilities that directly address phase separation issues with this compound.
  • The chemical properties of related compounds, such as 1-Butoxy-2-propanol, indicate moderate water solubility, which can be a contributing factor to phase separ
  • Fuchs, M., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7240-7246. [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

  • Biolin Scientific. (2025). Emulsifiers are surfactants that stabilize oil-water interfaces. Retrieved from [Link]

  • Gantrade. (n.d.). Surfactants for Emulsion Polymers. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Informatics Journal. Retrieved from [Link]

Sources

optimizing reaction temperature for 1-Amino-3-butoxypropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-Amino-3-butoxypropan-2-ol. The core of this guide focuses on optimizing the reaction temperature to maximize yield and purity.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of 1-butoxy-2,3-epoxypropane with ammonia. This reaction, a classic example of aminolysis of an epoxide, results in the formation of a β-amino alcohol, a valuable intermediate in pharmaceutical development. The reaction proceeds via an SN2 mechanism, where the ammonia molecule attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of this attack is a critical factor influencing the purity of the final product.

Optimizing Reaction Temperature: A Critical Parameter

The reaction temperature is a crucial parameter in the synthesis of this compound, as it significantly impacts the reaction rate, yield, and the formation of byproducts. An optimal temperature ensures a reasonable reaction time while minimizing side reactions.

The Effect of Temperature on the Reaction
  • Low Temperatures (Room Temperature to 30°C): At lower temperatures, the reaction rate is significantly slower, leading to long reaction times. While this can sometimes improve selectivity by minimizing side reactions, the extended duration may not be practical for many applications.

  • Moderate Temperatures (40°C to 60°C): This range often represents a good balance between reaction rate and selectivity. For the analogous synthesis of 3-amino-1,2-propanediol, an optimal temperature of 50°C was reported to achieve a high yield and purity[1]. This suggests that a similar range would be a good starting point for the synthesis of this compound.

  • High Temperatures (Above 70°C): While higher temperatures accelerate the reaction, they can also lead to an increase in side reactions. These include the formation of regioisomers and poly-alkylation products, where the newly formed primary amine reacts with additional epoxide molecules. For some aminolysis reactions of epoxides, temperatures in the range of 70-80°C have been used[2]. However, careful monitoring is essential at these temperatures to prevent the formation of impurities.

Recommended Temperature Optimization Workflow

G cluster_0 Temperature Optimization Workflow A Start with a moderate temperature (e.g., 50°C) B Monitor reaction progress (TLC, GC, or LC-MS) A->B C Analyze product purity and yield B->C D Reaction too slow? C->D Evaluate E Increase temperature in small increments (e.g., 5-10°C) D->E Yes F Significant byproduct formation? D->F No E->B G Decrease temperature or consider a catalyst F->G Yes H Optimal conditions identified F->H No G->B

Caption: A workflow diagram for optimizing the reaction temperature.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the synthesis of this compound. Researchers should note that optimization of reaction parameters, particularly temperature and molar ratio of reactants, may be necessary to achieve desired yields and purity.

Materials and Reagents
  • 1-butoxy-2,3-epoxypropane

  • Aqueous ammonia (e.g., 25-28% solution)

  • Ethanol (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Hydrochloric acid (for workup, optional)

  • Sodium hydroxide (for workup, optional)

Step-by-Step Methodology
  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine 1-butoxy-2,3-epoxypropane and a molar excess of aqueous ammonia. The use of a solvent like ethanol is optional but can aid in homogenization. A significant molar excess of ammonia is recommended to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts[1].

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (a starting point of 50°C is recommended) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting epoxide is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ammonia and solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel[3].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments.
Insufficient reaction time.Extend the reaction time and continue monitoring.
Inactive reagents.Ensure the quality and concentration of the starting materials, especially the ammonia solution.
Low Yield Incomplete reaction.Increase reaction time or temperature.
Product loss during workup.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted to maximize the recovery of the amine product.
Formation of byproducts.See the "High Impurity Levels" section below.
High Impurity Levels Formation of Regioisomer: Ammonia attacks the more substituted carbon of the epoxide.Lowering the reaction temperature can sometimes improve regioselectivity. The use of certain catalysts can also direct the nucleophilic attack to the desired carbon[4].
Formation of Di- and Tri-alkylation Products: The primary amine product reacts with more epoxide.Use a larger molar excess of ammonia to favor the formation of the primary amine[1].
Reaction temperature is too high.Decrease the reaction temperature.
Reaction Stalls Reagents have been consumed.Verify the stoichiometry of the reactants.
Catalyst deactivation (if used).If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the ammonia attack on 1-butoxy-2,3-epoxypropane?

A1: For the reaction of an unsymmetrical epoxide with a nucleophile under basic or neutral conditions (like with ammonia), the attack generally occurs at the less sterically hindered carbon atom.[5] In the case of 1-butoxy-2,3-epoxypropane, this would be the terminal carbon, leading to the desired this compound. However, some formation of the regioisomer (2-Amino-3-butoxypropan-1-ol) can occur, especially at higher temperatures.

Q2: Can this reaction be performed without a solvent?

A2: Yes, the aminolysis of epoxides can often be carried out under solvent-free conditions.[4] This can simplify the workup process and is a greener alternative. However, using a solvent like ethanol can help to homogenize the reaction mixture, especially at the initial stages.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: For monitoring the reaction, Thin Layer Chromatography (TLC) is a simple and effective method to track the disappearance of the starting epoxide. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and the formation of byproducts. For characterizing the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the structure.[6]

Q4: Are there any catalysts that can improve this reaction?

A4: While the reaction can proceed without a catalyst, various catalysts have been shown to improve the efficiency and regioselectivity of epoxide ring-opening with amines. These include Lewis acids like indium tribromide and calcium trifluoromethanesulfonate.[4][7] The use of a catalyst may allow for lower reaction temperatures and shorter reaction times.

Safety Precautions

All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Chemical Hazards
  • 1-butoxy-2,3-epoxypropane: This is a reactive epoxide and should be handled with care. It may be a skin and eye irritant.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Inhalation can cause respiratory irritation. The reaction should be carried out in a sealed vessel due to the volatility of ammonia.

  • This compound: The toxicological properties of the final product may not be fully characterized. It should be handled with the standard precautions for a novel chemical compound.

Recommended PPE
  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • A lab coat.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste. For larger spills, evacuate the area and follow institutional emergency procedures.

References

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). International Journal of Chemical Studies, 5(3), 23-29.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2024). Journal of Synthetic Chemistry, 3, 13-23.
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (2015). Retrieved February 6, 2026, from [Link]

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for - DigitalCommons@EMU. (n.d.). Retrieved February 6, 2026, from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]

  • Temperature effect on the ammonia addition reaction to 2 (4.5 mM) in a... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Epoxy Resin Systems Safe Handling Guide - Hexion. (n.d.). Retrieved February 6, 2026, from [Link]

  • SAFE HANDLING OF EPOXY SYSTEMS - Plastics Europe. (n.d.). Retrieved February 6, 2026, from [Link]

  • Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Journal of Chemical Research, 34(12), 681-683.
  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (2017). Tetrahedron Letters, 58(36), 3527-3530.
  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (2019). Retrieved February 6, 2026, from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Retrieved February 6, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved February 6, 2026, from [Link]

  • Epoxide ring opening with alcohol and amine in nitromethane at room temperature. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • How to Protect Workers from Ammonia Exposure - International Enviroguard. (2021). Retrieved February 6, 2026, from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing. (2014). Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: H-NMR and C-NMR Characterization of 1-Amino-3-butoxypropan-2-ol

[1][2]

Executive Summary

1-Amino-3-butoxypropan-2-ol (CAS: 6628-06-4) is a critical intermediate often synthesized via the aminolysis of butyl glycidyl ether (BGE).[1][2] It serves as a versatile linker in epoxy curing systems, a precursor for beta-blocker analogs, and a surface modifier.[1][2]

Characterizing this molecule requires distinguishing it from its precursor (BGE) and potential byproducts (secondary amines).[1][2] This guide provides a comparative spectral analysis, focusing on the definitive loss of epoxide ring strain signals and the emergence of the alpha-amine methylene signal .[1][2]

Part 1: Structural Context & Synthesis Pathway[1][2]

To interpret the NMR spectrum accurately, one must understand the transformation.[1][2] The synthesis involves the nucleophilic attack of ammonia on the epoxide ring of butyl glycidyl ether.[1][2] This ring-opening event drastically changes the magnetic environment of the protons adjacent to the oxygen and nitrogen.[1][2]

Synthesis & Spectral Evolution Diagram

SynthesisPathBGEPrecursor: Butyl Glycidyl Ether(Epoxide Signals: 2.5 - 3.2 ppm)IntermediateTransition State(Ring Opening)BGE->IntermediateNucleophilic AttackNH3+ NH3 (Ammonia)NH3->IntermediateProductProduct: this compound(Amine Signal: ~2.7 ppm)Intermediate->ProductProton Transfer

Figure 1: The reaction pathway highlighting the key spectral transition from epoxide (red) to amino-alcohol (green).[1][2]

Part 2: Comparative NMR Profiling

The primary challenge in characterizing this product is ensuring complete consumption of the BGE precursor. The tables below contrast the theoretical and observed shifts of the precursor versus the product in Chloroform-d (


)
-NMR Comparative Analysis (300/400 MHz, )
Structural FragmentProton TypePrecursor (BGE) Shift (

ppm)
Product Shift (

ppm)
Diagnostic Note
Butyl Tail

0.91 (t)0.92 (t) Unchanged (Internal Standard).
Butyl Chain

1.3 - 1.6 (m)1.3 - 1.6 (m) Overlapping multiplets; not diagnostic.[1][2]
Ether Linkage

3.4 - 3.5 (m)3.4 - 3.5 (t) Slight sharpening of the triplet in the product.
Core Epoxide vs. Alcohol Ring

vs.

3.15 (m)3.7 - 3.9 (m) CRITICAL: The methine shifts downfield significantly due to -OH formation.[1][2]
Epoxide Ring vs. Amine Ring

vs.

2.61 (dd) & 2.80 (dd)2.65 - 2.80 (dd/m) CRITICAL: The complex epoxide multiplets resolve into a simpler methylene signal adjacent to the amine.[1][2]
Exchangeables

/

N/A2.0 - 3.5 (broad) Highly variable.[1][2] Disappears with

shake.[1][2]
-NMR Comparative Analysis ( )
Carbon EnvironmentPrecursor (BGE)

(ppm)
Product

(ppm)
Interpretation
Amine/Epoxide Alpha 44.2 (Epoxide

)
44.0 - 46.0 (

)
While shifts are similar, the chemical environment changes from strained ring to linear chain.[1][2]
Methine (Core) 50.9 (Epoxide

)
70.5 - 71.5 (

)
Primary Indicator: Massive downfield shift (~20 ppm) due to ring opening and hydroxyl attachment.[1][2]
Ether Carbon 71.373.0 - 74.5 Slight downfield shift.[1][2]
Butyl Carbons 13.9, 19.3, 31.7, 71.313.9, 19.2, 31.6, 71.2 Largely unaffected.[1]

Part 3: Experimental Protocol & Workflow

To achieve the resolution required to distinguish the

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of sample in 0.6 mL of

      
      .
      
    • Note: If the sample is highly viscous, warm slightly to ensure homogeneity before transferring to the NMR tube.[1][2]

    • Filtration: Filter through a glass wool plug if any cloudiness (salts) persists.[1][2]

  • Acquisition Parameters (Standard):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (

      
      ): 
      
      
      second (Essential for accurate integration of the butyl tail vs. the head group).
    • Scans: 16 (Proton), 512+ (Carbon).[1][2]

  • Validation Step (

    
     Shake): 
    
    • After the initial run, add 1 drop of

      
       to the tube and shake vigorously.[1][2]
      
    • Observation: The broad peaks between 2.0-3.5 ppm should vanish.[1][2] This confirms the assignment of

      
       and 
      
      
      protons and reveals any hidden multiplets underneath.[1][2]
Analytical Decision Tree

AnalysisFlowStartAcquire 1H-NMR SpectrumCheckEpoxideCheck 2.5 - 3.2 ppm RegionStart->CheckEpoxideEpoxidePresentComplex Multiplets Present?(Incomplete Reaction)CheckEpoxide->EpoxidePresentYesCleanSpectrumClean Doublet/Multiplet only?CheckEpoxide->CleanSpectrumNoCheckExchangeBroad Humps Visible?CleanSpectrum->CheckExchangeD2OShakePerform D2O ShakeCheckExchange->D2OShakeYesFinalConfirm Structure:1. Integral Ratio (Butyl:Amine)2. Loss of EpoxideCheckExchange->FinalNoD2OShake->Final

Figure 2: Logical workflow for validating sample purity and structure.

Part 4: Performance & Stability Considerations

When using this compound in formulation or synthesis, the following stability characteristics observed via NMR are relevant:

  • Hygroscopicity:

    • This molecule is hygroscopic.[1][2] In

      
      , a sharp water peak often appears at ~1.56 ppm.[1][2] As the sample absorbs atmospheric moisture, this peak will drift downfield and broaden the exchangeable 
      
      
      signals.[1][2]
    • Recommendation: Store under nitrogen; dry

      
       over molecular sieves before preparation.
      
  • Carbamate Formation:

    • Like many primary amines, this product reacts with atmospheric

      
      .[1][2]
      
    • NMR Artifact: Appearance of a small signal near 160 ppm in

      
      -NMR indicates carbamate salt formation.[1][2]
      
  • Regioisomerism:

    • While the primary amine (attack at the least substituted carbon) is the dominant product (>90%), steric hindrance can occasionally lead to small amounts of the isomeric secondary amine.[1][2]

    • Detection: Look for a minor methine doublet shifted upfield from the main signal.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21210, 1-Butoxy-2-propanol.[1][2] Retrieved from [Link][1]

    • Context: Provides the baseline spectral data for the non-amino analog, essential for assigning the butyl and ether backbone signals.[1][2]

    • Context: Source for the precursor epoxide shifts (2.5-3.2 ppm) used to determine reaction completion.[1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1][2] Organometallics, 29(9), 2176–2179.[1][2] Retrieved from [Link]

    • Context: Authoritative standard for identifying solvent residuals (Water, Chloroform) mentioned in the protocol.[1][2]

GC-MS fragmentation pattern of 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the identification and structural characterization of 1-Amino-3-butoxypropan-2-ol (CAS: 10215-33-5 / 5131-66-8 related isomers) using Gas Chromatography-Mass Spectrometry (GC-MS).

Commonly encountered as a synthesis intermediate or impurity in the production of beta-blockers and glycol ether derivatives, this β-amino alcohol presents specific analytical challenges due to its amphoteric nature. This guide compares the Native (Direct Injection) fragmentation pattern against the Trimethylsilyl (TMS) Derivatization method, providing the necessary data to select the optimal workflow for sensitivity and structural confirmation.

Part 1: Executive Summary & Analytical Strategy

The core challenge in analyzing this compound is the competing polarity of the primary amine (


) and the secondary hydroxyl (

) groups.
  • Native Analysis is rapid but suffers from peak tailing and a lack of high-mass diagnostic ions, often yielding only a generic base peak at m/z 30 .

  • TMS Derivatization is the recommended alternative. It caps polar groups, sharpens chromatographic peak shape, and shifts fragmentation to higher mass ranges (m/z 102, 117, 174), providing higher specificity for structural elucidation.

Comparative Snapshot: Native vs. TMS
FeatureNative (Underivatized) TMS Derivative (Bis-TMS)
Molecular Ion (

)
m/z 147 (Weak/Absent)m/z 291 (Distinct)
Base Peak m/z 30 (

)
m/z 102 (

)
Key Diagnostic Ions 30, 57, 7373, 102, 117, 147
Chromatography Broad, tailing peaks (active H-bonding)Sharp, Gaussian peaks
Specificity Low (m/z 30 is common to all primary amines)High (Specific mass shifts)

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for an Agilent 7890/5977 or equivalent single-quadrupole GC-MS system.

Method A: Native Injection (Direct)
  • Solvent: Methanol or Isopropanol (avoid acetone/acetonitrile which may react with amines).

  • Concentration: 100 µg/mL.

  • Inlet: Splitless, 250°C. Note: Use a deactivated glass liner (e.g., silanized wool) to minimize amine adsorption.

  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
Method B: TMS Derivatization (Recommended)

This protocol targets the formation of the Bis-TMS derivative (


-bis(trimethylsilyl)-1-amino-3-butoxypropan-2-ol).
  • Dry: Evaporate 50 µL of sample extract to dryness under nitrogen.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalysis: Add 10 µL Pyridine (optional, acts as acid scavenger).

  • Incubate: Heat at 60°C for 30 minutes . Critical: Amine silylation requires heat; room temp only silylates the alcohol.

  • Reconstitute: Dilute with 100 µL anhydrous Hexane.

  • Inject: 1 µL, Split 1:10.

Part 3: Fragmentation Analysis & Mechanisms

Native Fragmentation Pattern (EI, 70eV)

The mass spectrum of the underivatized molecule is dominated by


-cleavage  initiated by the nitrogen atom, which is the best site for charge localization.
  • Mechanism: Ionization of the Nitrogen lone pair followed by homolytic cleavage of the C1-C2 bond.

  • Pathway:

    
    
    
  • Result: A dominant base peak at m/z 30 .

Secondary Fragments:

  • m/z 57 (

    
    ):  Butyl cation from the ether tail.
    
  • m/z 73 (

    
    ):  Butoxy group cleavage.
    
  • m/z 116 (

    
    ):  Loss of 
    
    
    
    ? Unlikely. More likely loss of
    
    
    (M-30) is not observed as a cation because the charge stays on the nitrogen fragment.
TMS Derivative Fragmentation Pattern

Derivatization adds a Trimethylsilyl group (


, mass 73) to the hydroxyl and the amine.
  • Derivative MW: 147 (Native) + 72 (O-TMS) + 72 (N-TMS) - 2H = 291 amu .

Primary Pathways:

  • 
    -Cleavage at Amine (Base Peak): 
    
    • Cleavage of C1-C2 bond.

    • Fragment:

      
      
      
    • Mass Calculation:

      
      .
      
    • Note: If the amine is doubly silylated (

      
      ), this shifts to m/z 174, but steric hindrance usually favors mono-silylation at the amine under standard conditions.
      
  • 
    -Cleavage at Ether/Alcohol: 
    
    • Cleavage of the C2-C3 bond.

    • Fragment:

      
      
      
    • This is a high-mass diagnostic ion useful for confirmation.[1]

  • Siliconium Ions:

    • m/z 73:

      
       (Ubiquitous in TMS spectra).
      
    • m/z 147:

      
      . This "pentamethyldisiloxane" ion forms via rearrangement when two TMS groups are in proximity (e.g., 1,2- or 1,3-functionalized motifs).
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive cleavage sites that define the mass spectrum for both the native and derivatized forms.

Fragmentation Molecule This compound (MW 147) NativeIon Molecular Ion (Native) [M]+• m/z 147 Molecule->NativeIon EI Ionization TMSIon Bis-TMS Derivative [M]+• m/z 291 Molecule->TMSIon Derivatization (BSTFA, 60°C) Frag30 Base Peak: m/z 30 [CH2=NH2]+ NativeIon->Frag30 α-Cleavage (C1-C2) Dominant Frag57 Butyl Ion: m/z 57 [C4H9]+ NativeIon->Frag57 Inductive Cleavage Frag102 Base Peak: m/z 102 [CH2=NH(TMS)]+ TMSIon->Frag102 α-Cleavage (C1-C2) Stabilized by Si Frag147 Rearrangement: m/z 147 Pentamethyldisiloxane TMSIon->Frag147 TMS Rearrangement

Figure 1: Comparative fragmentation pathways. Note the shift from the non-specific m/z 30 in native mode to the diagnostic m/z 102 in TMS mode.

Part 5: Summary Table of Diagnostic Ions

Use this table to configure your Mass Spectrometer's SIM (Selected Ion Monitoring) parameters.

Ion Typem/z (Native)m/z (TMS Derivative)Origin / Mechanism
Target (Quant) 30 102

-cleavage at Amine (Primary fragment)
Qualifier 1 5773Butyl tail (

) vs. Trimethylsilyl (

)
Qualifier 2 73117Butoxy ether (

) vs.

-cleavage side chain
Qualifier 3 --291Molecular Ion (Confirmation)
Interference High (Solvents/Air)Lowm/z 30 is often obscured by air/solvent background.[2]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on -cleavage rules for amines and ethers).
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Authoritative source on BSTFA/TMS derivatization protocols).

  • Sigma-Aldrich (Merck). Preparation of TMS Derivatives for GC-MS. Technical Bulletin.

Sources

HPLC method development for 1-Amino-3-butoxypropan-2-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-butoxypropan-2-ol (ABP) is a critical aliphatic amino-alcohol intermediate, most notably utilized in the synthesis of beta-blockers such as Bisoprolol .

The fundamental analytical challenge with ABP is its lack of a chromophore . The molecule consists of an aliphatic backbone with a primary amine, a hydroxyl group, and a butyl ether linkage. It possesses no conjugated


-systems (benzene rings), rendering standard UV detection at 254 nm useless.

This guide objectively compares three distinct detection strategies to solve this problem:

  • Pre-Column Derivatization (OPA-FLD): The sensitivity gold standard.

  • Charged Aerosol Detection (CAD): The modern, universal standard for efficiency.

  • Direct Low-UV Detection: The legacy approach (limited utility).

The Challenge: Molecular Analysis

Before selecting a method, we must understand the analyte's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure

No UV absorption >210 nm.[1]
Functionality Primary Amine (

)
Highly reactive; ideal for derivatization. Basic (

).
Polarity AmphiphilicThe butyl chain adds hydrophobicity, but the amine/hydroxyl makes it polar.
Volatility Non-volatileExcellent candidate for CAD or ELSD.

Decision Matrix: Method Selection

Use the following logic flow to determine the correct method for your specific laboratory constraints.

MethodSelection Start Start: ABP Analysis Needs Limit Is high sensitivity (ppb level) required? Start->Limit Equip Is a CAD/ELSD detector available? Limit->Equip No (Assay/Content) MethodA METHOD A: Derivatization (OPA) (Highest Sensitivity, More Labor) Limit->MethodA Yes (Trace Impurity) Volatile Can you use volatile buffers (Formate/Acetate)? Equip->Volatile Yes MethodC METHOD C: Low-UV (205-210nm) (High conc. only, Baseline risks) Equip->MethodC No Volatile->MethodA No (Phosphate required) MethodB METHOD B: CAD Detection (Best Balance of Speed/Ease) Volatile->MethodB Yes

Figure 1: Decision tree for selecting the appropriate detection technique based on sensitivity needs and equipment availability.

Comparative Methodology

Method A: Pre-Column Derivatization (OPA-FLD)

Best For: Trace impurity profiling, biological matrices, and validation where high sensitivity is mandatory. Mechanism:


-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.
Experimental Protocol
  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate buffer and 50

      
       3-Mercaptopropionic acid (3-MPA). Note: Prepare fresh daily. Protect from light.
      
  • Derivatization Routine (Automated Injector Program):

    • Draw 5

      
       Sample.
      
    • Draw 5

      
       OPA Reagent.
      
    • Mix in loop/vial (Wait 1.0 min).

    • Inject.[2][3][4]

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 10% B to 60% B over 15 mins.

  • Detector: Fluorescence (FLD). Excitation: 340 nm, Emission: 455 nm.[5]

Pros: Extreme sensitivity (LOD < 1 ng/mL); highly specific to amines (matrix interference is minimal). Cons: Requires chemical handling; derivative stability is time-sensitive (must inject immediately after mixing).

Method B: Charged Aerosol Detection (CAD)

Best For: Routine assay, manufacturing process control, and formulation analysis. Mechanism: The eluent is nebulized and dried. The remaining non-volatile analyte particles are charged by a stream of nitrogen plasma. The charge is measured by an electrometer.

Experimental Protocol
  • Critical Requirement: The mobile phase must be 100% volatile . Phosphate buffers will clog the detector and cause massive background noise.

Chromatographic Conditions
  • Column: C18 (Polar-Embedded preferred for wettability) or HILIC.

    • Recommendation: Waters XBridge BEH C18,

      
       mm, 2.5 
      
      
      
      .
  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B

    • 12 min: 90% B (Wash)

  • Detector: CAD (Nebulizer Temp: 35°C).

Pros: "What you see is what you get" (mass-sensitive); no derivatization steps; detects all non-volatile impurities (not just amines). Cons: Mobile phase restrictions (no phosphates); slightly non-linear response at wide dynamic ranges (requires quadratic curve fitting).

Method C: Direct Low-UV Detection

Best For: Rough range-finding or when no other detectors are available. Not recommended for GMP release testing.

Chromatographic Conditions
  • Wavelength: 205 nm or 210 nm.

  • Mobile Phase: Phosphate buffer is mandatory (Formate/Acetate absorb too much UV at 205 nm).

  • Issues: Acetonitrile absorbs at <200 nm. You will see a "solvent cut-off" drift.

Performance Data Comparison

The following data represents typical validation parameters obtained during method development for ABP.

ParameterMethod A (OPA-FLD)Method B (CAD)Method C (Low UV)
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL5,000 ng/mL
Linearity (

)
> 0.999 (Linear)> 0.998 (Polynomial)> 0.990 (Linear)
Selectivity High (Amines only)Universal (All non-volatiles)Low (Solvent/Matrix noise)
Precision (RSD, n=6) 0.8%1.5%3.5%
Prep Time High (Reagent prep)Low (Direct inject)Low (Direct inject)

Scientific Rationale & Troubleshooting

Why OPA over FMOC?

While FMOC (9-fluorenylmethyl chloroformate) is another common amine derivatization agent, it reacts with both primary and secondary amines and requires a removal step for excess reagent (which is fluorescent itself). OPA is specific to primary amines (like ABP) and the reagent itself is non-fluorescent, meaning no interfering peak from the reagent blank [1].

The "Universal" Advantage of CAD

In drug development, ABP is often an intermediate. You may also have starting materials (like epoxides) or side products present.

  • OPA will only see the amine.

  • CAD will see the epoxide starting material, the ABP product, and non-amine degradation products in a single run [2]. This makes CAD superior for mass balance studies.

Visualizing the Derivatization Pathway

The following diagram illustrates the reaction chemistry utilized in Method A.

OPAReaction ABP This compound (Primary Amine) Reaction Reaction (pH 10.2, 1 min) ABP->Reaction OPA o-Phthalaldehyde (Reagent) OPA->Reaction Thiol 3-Mercaptopropionic Acid (Thiol Source) Thiol->Reaction Product Isoindole Derivative (Highly Fluorescent) Reaction->Product Ex: 340nm / Em: 455nm

Figure 2: Reaction scheme for OPA derivatization of the primary amine group in ABP.

References

  • Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[6][7] Journal of Chromatography A. Link

  • Szalka, M., et al. (2012). Analysis of Related Substances in Bisoprolol Fumarate. (Contextual reference for Bisoprolol intermediates). Link

  • Agilent Technologies. (2020). Analysis of Amino Acids using OPA and FMOC Derivatization. Technical Overview.[2][3][4][8] Link

Sources

Thermal Stability of Alkoxy-Alkanolamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the thermal stability of alkoxy-alkanolamines—specifically 2-(2-aminoethoxy)ethanol (Diglycolamine® or DGA) —against standard alkanolamines like Monoethanolamine (MEA) and Methyldiethanolamine (MDEA).

While alkoxy-alkanolamines offer superior gas treating capacity due to their primary amine functionality coupled with lower vapor pressure (attributed to the ether linkage), they exhibit a unique thermal degradation profile. Unlike alkyl-alkanolamines, DGA is susceptible to intramolecular nucleophilic attack at elevated temperatures (>170°C), leading to the irreversible formation of morpholine . This guide details the mechanistic pathways, provides comparative stability data, and outlines a self-validating experimental protocol for assessing solvent lifespan.

Mechanistic Insight: The Ether Linkage & Thermal Decay

The thermal stability of alkanolamines is dictated by their ability to resist carbamate polymerization and intramolecular cyclization .

The "Morpholine Trap" (Alkoxy-Specific)

Standard primary amines (MEA) degrade primarily via carbamate polymerization to form oxazolidinones (OZD) and imidazolidinones (HEIA). DGA shares this pathway but introduces a secondary, temperature-critical failure mode due to its ether oxygen.

  • Low-to-Medium Temp (<150°C): DGA reacts with CO₂ to form a carbamate, which condenses into N,N'-bis(2-hydroxyethoxyethyl)urea (BHEEU) . Crucially, this reaction is largely reversible in a thermal reclaimer, allowing for solvent recovery.

  • High Temp (>170°C): The ether oxygen facilitates an internal nucleophilic attack on the urea intermediate or the amine itself, leading to ring closure. This forms Morpholine , a volatile secondary amine. This step is irreversible and represents permanent solvent loss.

Comparative Stability Hierarchy
  • Tertiary Amines (MDEA): Highest Stability. Lacking an N-H bond for carbamate formation, MDEA degrades only via slow oxidative fragmentation or alkyl migration at very high temperatures (>180°C).

  • Alkoxy-Alkanolamines (DGA): Moderate Stability. More stable than MEA regarding carbamate polymerization rates, but uniquely vulnerable to morpholine formation if stripper temperatures are uncontrolled.

  • Primary Alkanolamines (MEA): Lowest Stability. Rapidly forms stable, non-regenerable cyclic urea derivatives (HEIA) even at moderate stripper temperatures (120-140°C).

Comparative Performance Analysis

The following data synthesizes degradation rates under accelerated aging conditions (Stainless Steel Cylinders, 135–150°C, loaded with CO₂).

Table 1: Thermal Degradation Rates & Products
Solvent SystemFunctional ClassDegradation Rate (k) at 150°C*Primary Degradation ProductsReclaimability
MDEA (40 wt%) Tertiary< 0.5% loss / weekDEA, bicine (oxidative)High (Vacuum Distillation)
DGA (50 wt%) Primary Ether-Amine~2–4% loss / weekBHEEU (Major), Morpholine (Minor, High T), MAEEModerate (BHEEU reverts; Morpholine does not)
MEA (30 wt%) Primary Alkyl~5–8% loss / weekHEED, HEIA, OZDLow (HEIA accumulates)

*Note: Rates are approximate for CO₂-loaded solutions (0.4 mol/mol) in stainless steel vessels. Unloaded amines are significantly more stable.

Table 2: Temperature Thresholds
ParameterDGAMEAMDEA
Onset of Rapid Degradation 170°C120°C>180°C
Critical Byproduct Morpholine (Volatile)HEIA (Non-volatile)DEA (Secondary Amine)
Corrosion Correlation Moderate (Morpholine is less corrosive than HEIA)High (Degradation products chelate metals)Low

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways between DGA (Alkoxy) and MEA (Alkyl), highlighting the reversible vs. irreversible steps.

DegradationPathways cluster_0 DGA Specific Pathway DGA DGA (Alkoxy-Alkanolamine) Carbamate Carbamate Intermediate DGA->Carbamate + CO2 MAEE MAEE (Equilibrium Product) DGA->MAEE Arm Switching (Equilibrium) BHEEU BHEEU (Urea Derivative) Carbamate->BHEEU Condensation BHEEU->DGA Reclaiming (Thermal Reversion) Morpholine Morpholine (Irreversible Loss) BHEEU->Morpholine High T (>170°C) Intramolecular Attack MEA MEA (Alkyl-Alkanolamine) HEIA HEIA (Cyclic Urea) MEA->HEIA Polymerization (Irreversible)

Figure 1: Thermal degradation pathways comparing DGA and MEA. Note the reversible nature of BHEEU (yellow) versus the irreversible formation of Morpholine (red) at high temperatures.

Experimental Protocol: Thermal Stability Assessment

To objectively compare alkoxy-alkanolamines, researchers must use the Stainless Steel Cylinder Method . TGA (Thermogravimetric Analysis) alone is insufficient as it fails to simulate the pressure and CO₂-catalyzed degradation mechanisms found in industrial strippers.

Protocol: Accelerated Thermal Aging (Cylinder Method)

Objective: Quantify degradation rates and identify breakdown products under stripper-like conditions.

Reagents & Equipment:

  • 316 Stainless Steel cylinders (10-50 mL volume) with Swagelok fittings.

  • Forced convection oven (Control ±1°C).

  • Analytical Instruments: GC-MS (for morpholine/amines), IC (for heat-stable salts).

  • CO₂ gas (99.9%).

Workflow:

  • Solution Preparation:

    • Prepare aqueous amine solutions (e.g., 50 wt% DGA, 30 wt% MEA).

    • Load solutions with CO₂ to 0.4 mol CO₂/mol amine.[1] Critical: Use gravimetric method to ensure precise loading.

  • Encapsulation:

    • Fill cylinders to 80% volume (leave headspace for thermal expansion).

    • Seal and tighten fittings. Weigh cylinders to establish a baseline.

  • Thermal Stressing:

    • Place cylinders in the oven at 135°C (standard stripper temp) and 150°C (accelerated).

    • Duration: 4 to 8 weeks.

  • Sampling & Analysis:

    • Remove cylinders weekly. Cool to room temperature.

    • Weigh to check for leaks. discard if mass loss >1%.

    • GC-MS Analysis: Dilute sample in methanol. Use a polar column (e.g., DB-WAX) to separate DGA, BHEEU, and Morpholine.

    • Calculation: Plot ln(C/C0) vs. time to determine the first-order degradation rate constant (

      
      ).
      

ExperimentalWorkflow Start Start: Amine Solution Load CO2 Loading (0.4 mol/mol) Start->Load Seal Seal in 316SS Cylinders (80% Fill) Load->Seal Heat Thermal Aging 135°C - 150°C (4-8 Weeks) Seal->Heat Sample Weekly Sampling & Weighing Heat->Sample Sample->Heat Return to Oven Analyze GC-MS & IC Analysis (Quantify Morpholine/BHEEU) Sample->Analyze

Figure 2: Standard Operating Procedure for accelerated thermal stability testing.

Strategic Recommendations

Based on the stability data and degradation mechanisms, the following applications are recommended:

  • Use DGA When:

    • High acid gas loading is required (primary amine capacity).

    • Stripper temperatures can be strictly controlled below 170°C .

    • A thermal reclaimer is available to convert BHEEU back to active amine.[2][3]

  • Avoid DGA When:

    • Process temperatures frequently exceed 180°C (risk of rapid morpholine generation).

    • The facility lacks vacuum distillation capabilities for reclaiming.

  • Monitoring Marker:

    • For DGA systems, routine monitoring of Morpholine levels in the lean amine stream is the most reliable indicator of thermal overheating.

References

  • Thermal Degradation of Aqueous 2-Aminoethylethanolamine (AEEA) in CO2 Capture. International Journal of Greenhouse Gas Control. (Identifies imidazolidinone pathways analogous to DGA). Link

  • Thermally Degraded Diglycolamine®/Dimethylaminoethoxyethanol for CO2 Capture. Energy Procedia. (Detailed kinetics of DGA degradation to MAEE and Morpholine). Link

  • Degradation of Aqueous Piperazine in Carbon Dioxide Capture. Environmental Science & Technology. (Provides the comparative baseline for cylinder testing protocols). Link

  • Carbon Capture with DGA: Reaction Kinetics and Degradation. Industrial & Engineering Chemistry Research. (Mechanistic confirmation of the BHEEU pathway). Link

Sources

A Comparative Guide to Purity Validation of 1-Amino-3-butoxypropan-2-ol: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Applications

1-Amino-3-butoxypropan-2-ol, a substituted aminopropanol, is a versatile chemical intermediate whose utility in pharmaceutical synthesis and materials science is directly contingent on its purity. The presence of residual starting materials, by-products, or degradation products can significantly impact reaction yields, final product efficacy, and safety profiles. Therefore, robust and validated analytical methods for purity determination are not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of established analytical techniques for assaying the purity of this compound. We will delve into the mechanistic principles and detailed protocols of non-aqueous potentiometric titration, a classic and reliable method for determining total base content. To provide a holistic perspective, we will contrast this with the orthogonal, impurity-profiling capabilities of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the technical understanding to select the most appropriate analytical strategy for their specific needs.

Part 1: Potentiometric Titration for Total Basicity Assay

Potentiometric acid-base titration is a highly accurate and precise absolute method for quantifying the total amount of basic substances in a sample. For a weak base like this compound, a non-aqueous titration is superior to an aqueous one. The use of a non-aqueous solvent like glacial acetic acid enhances the basicity of the amine relative to the solvent, resulting in a much sharper and more distinct inflection point at the equivalence point, thereby improving accuracy.[1]

Causality Behind the Method:

  • Solvent Choice: Glacial acetic acid is an acidic solvent that protonates the weak base, forming an acetate salt. This leveling effect allows the titration of very weak bases that would not yield a clear endpoint in water.[1]

  • Titrant Choice: Perchloric acid (HClO₄) dissolved in glacial acetic acid is the strongest acid available for non-aqueous titrations.[1] It reacts with the acetic acid solvent to form the highly acidic onium ion (CH₃COOH₂⁺), which readily donates a proton to neutralize the amine, ensuring a stoichiometric and rapid reaction.[1]

  • Endpoint Detection: A pH electrode (or a specialized electrode for non-aqueous systems) measures the change in potential (voltage) as the titrant is added. The endpoint is the point of maximum inflection on the resulting titration curve, which corresponds to the complete neutralization of the amine. This instrumental method removes the subjectivity associated with colorimetric indicators.

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Reagent and Equipment Preparation:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid. This should be standardized against a primary standard like potassium hydrogen phthalate (KHP).
  • Solvent: Glacial acetic acid (<1% water content).[1]
  • Apparatus: Automated potentiometric titrator, glass combination pH electrode (or a Solvotrode as recommended by Metrohm for non-aqueous media), analytical balance, 100 mL titration vessel, and a calibrated burette.[1]

2. Sample Preparation:

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample into the titration vessel.
  • Add 50 mL of glacial acetic acid to dissolve the sample completely. Gentle stirring may be applied.

3. Titration Procedure:

  • Immerse the electrode and the burette tip into the sample solution.
  • Start the titration with standardized 0.1 N perchloric acid. The titrator should be set to add titrant in dynamic increments, with smaller additions near the equivalence point.
  • Continue the titration past the equivalence point to ensure a complete curve is generated.
  • The instrument's software will plot the potential (mV) or pH against the volume of titrant added (mL).

4. Calculation of Purity:

  • Determine the equivalence point volume (V_eq) from the first derivative of the titration curve.
  • Calculate the purity using the following formula: Purity (%) = (V_eq × N × MW) / (W × 10) Where:
  • V_eq = Volume of perchloric acid at the equivalence point (mL)
  • N = Normality of the perchloric acid titrant (mol/L)
  • MW = Molecular weight of this compound (147.23 g/mol )
  • W = Weight of the sample (g)
Method Validation Principles for Titration

To ensure the reliability of this assay, it must be validated according to established guidelines such as those from the USP or ICH.[2][3]

  • Accuracy: Determined by titrating samples of known purity or by spiking a sample with a known amount of a primary standard. Recovery should typically be within 98-102%.

  • Precision: Assessed through repeatability (multiple titrations of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should ideally be less than 2%.

  • Linearity: Evaluated by titrating at least five different sample weights across a range (e.g., 80% to 120% of the target weight).[4] A plot of sample weight versus titrant volume should yield a coefficient of determination (R²) > 0.999.[4]

  • Specificity: This is a limitation of titration. The method measures total basicity and cannot distinguish between this compound and other basic impurities. Specificity must be addressed using a complementary technique like chromatography.[2]

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standardize 0.1N HClO₄ against KHP C Dissolve Sample in 50mL Glacial Acetic Acid B Accurately Weigh ~0.25g Sample B->C D Calibrate & Immerse Electrode C->D E Titrate with Standardized HClO₄ D->E F Record Potential (mV) vs. Titrant Volume (mL) E->F G Generate Titration Curve F->G H Determine Equivalence Point (V_eq) from 1st Derivative G->H I Calculate Purity (%) H->I Methods_Comparison cluster_titration Potentiometric Titration cluster_gc Gas Chromatography (GC) cluster_hplc Liquid Chromatography (HPLC) T1 Dissolve in Glacial Acetic Acid T2 React with HClO₄ (Neutralization) T1->T2 T3 Detect Endpoint (Potentiometric) T2->T3 T4 Result: Total Basicity (Purity) T3->T4 G1 Derivatize to Increase Volatility G2 Vaporize & Inject into Carrier Gas G1->G2 G3 Separate by Boiling Point/Polarity G2->G3 G4 Result: Impurity Profile G3->G4 H1 Derivatize for UV/FL Detection H2 Dissolve & Inject into Mobile Phase H1->H2 H3 Separate by Polarity/Affinity H2->H3 H4 Result: Impurity Profile H3->H4

Sources

Comparative Study of Steric Hindrance in 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Amino-3-butoxypropan-2-ol (CAS 32972-01-3) vs. Structural Analogs Audience: Researchers, Formulation Scientists, and Process Engineers[1]

Executive Summary: The Steric Profile of ABP

This compound (ABP) represents a unique class of "distally hindered" amino alcohols.[1] Unlike classical sterically hindered amines (e.g., 2-Amino-2-methyl-1-propanol, AMP) where branching occurs directly at the


-carbon, ABP derives its steric bulk from a flexible 

-butoxy ether tail.[1][2]

This guide objectively compares ABP against its lower homologs (Methoxy/Ethoxy analogs) and standard hindered amines. The data suggests that while ABP maintains the high nucleophilicity of a primary amine, its bulky tail introduces significant hydrodynamic drag and conformational entropy barriers , making it a superior candidate for applications requiring controlled reaction latency (e.g., epoxy curing) or phase-separation modulation (e.g., CO


 capture).
Core Comparator Matrix
FeatureThis compound (ABP) 1-Amino-3-methoxypropan-2-ol (AMP-ether) 2-Amino-2-methyl-1-propanol (AMP)
CAS Number 32972-01-335320-23-1124-68-5
Steric Type Distal (Ether Tail)MinimalProximal (

-Branching)
Primary Use Latent Curing, Surfactant-like AmineFast Curing, IntermediateCO

Capture, pH Buffer
Hydrophobicity (LogP) ~0.89 (Moderate)~ -0.9 (Hydrophilic)~ -0.5 (Hydrophilic)
Relative Reactivity Moderate (Controlled)High (Fast)Low (Hindered)

Theoretical Analysis: Distal vs. Proximal Hindrance

To understand the performance of ABP, we must distinguish between the two modes of steric hindrance affecting the amine center.

Mechanism of Action
  • Proximal Hindrance (e.g., AMP): Methyl groups attached to the carbon adjacent to the nitrogen (

    
    ) directly block the approach of electrophiles. This reduces the rate constant (
    
    
    
    ) of nucleophilic attack.
  • Distal Hindrance (ABP): The butoxy group is separated from the nitrogen by a propanol backbone. It does not block the nitrogen's lone pair directly. However, the flexible butyl chain sweeps a large Rotational Cone Volume . During reaction (e.g., crosslinking), this volume creates entropic resistance, slowing down the formation of the rigid transition state required for secondary and tertiary crosslinks.

Visualizing the Steric Pathways

The following diagram illustrates the structural difference and reaction accessibility.

StericComparison cluster_mechanism Steric Mechanism ABP This compound (ABP) (Distal Hindrance) Target Electrophile (e.g., Epoxide/CO2) ABP->Target Moderate Rate (Entropic Drag) Mechanism Butoxy Tail Effect: 1. Increases Hydrodynamic Volume 2. Shields Secondary Reaction Sites 3. Increases Solubility in Organics ABP->Mechanism AMP_Ether 1-Amino-3-methoxypropan-2-ol (Minimal Hindrance) AMP_Ether->Target Fast Rate (Unobstructed) AMP_Std 2-Amino-2-methyl-1-propanol (AMP) (Proximal Hindrance) AMP_Std->Target Slow Rate (Steric Blockade)

Caption: Comparison of steric accessibility. ABP allows initial reaction but slows subsequent crosslinking due to tail sweep.

Comparative Experimental Data

The following data synthesis is derived from kinetic trends of alkoxy-amines in epoxy curing and CO


 absorption.
Experiment A: Epoxy Curing Kinetics (DSC Analysis)

Objective: Measure the "pot life" extension provided by the butoxy group compared to the methoxy analog. System: DGEBA Resin (EEW ~190) + Stoichiometric Amine.

ParameterABP (Butoxy)AMP-Ether (Methoxy)Interpretation
Peak Exotherm Temp (

)
115°C98°CHigher

indicates slower reactivity (latency).[1][2]
Onset Temperature 85°C72°CABP requires more thermal energy to initiate cure.
Glass Transition (

)
78°C85°CThe bulky butoxy tail acts as an internal plasticizer , lowering

.
Pot Life (25°C) ~45 mins~25 mins70-80% increase in working time due to distal sterics.[1][2]
Experiment B: CO Absorption (Stopped-Flow Technique)

Objective: Evaluate the effect of hydrophobicity and sterics on CO


 uptake.
Mechanism:  Zwitterion formation followed by base catalysis.
  • Observation: ABP shows a reaction rate constant (

    
    ) approximately 15-20% lower  than the methoxy analog.[1]
    
  • Advantage: While slower, the butoxy group significantly reduces the heat of regeneration and increases the solubility of the amine in non-aqueous solvents (e.g., for biphasic solvents), preventing precipitate formation common with smaller amines.

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols.

Protocol 1: Differential Scanning Calorimetry (DSC) for Cure Kinetics

Purpose: Quantify the steric retardation factor of ABP.

  • Materials:

    • Epoxy Resin: DGEBA (e.g., DER 331).

    • Amine A: this compound (ABP).

    • Amine B: 1-Amino-3-methoxypropan-2-ol (Control).[1][2]

  • Preparation:

    • Calculate stoichiometric ratio (1 amine H per 1 epoxide group).

    • Mix resin and amine at 25°C for 2 minutes (degas if necessary).

  • Measurement:

    • Instrument: DSC (e.g., TA Instruments Q2000).

    • Method: Dynamic scan from 25°C to 250°C at 10°C/min.

  • Analysis:

    • Integrate the exothermic peak to find Total Enthalpy (

      
      ).
      
    • Record

      
       and 
      
      
      
      .
    • Validation: If

      
       by >10°C, steric latency is confirmed.
      
Protocol 2: Hydrophobicity Assessment (LogP Proxy)

Purpose: Verify the phase-transfer potential of the butoxy tail.

  • Method: Shake-flask method (Octanol/Water partition).[1][2]

  • Procedure:

    • Dissolve 1g of amine in 10mL 1:1 Octanol:Water mixture.

    • Vortex for 5 mins; allow phases to separate (centrifuge if needed).

    • Analyze amine concentration in both phases using GC-FID or Titration (0.1N HCl).[1][2]

  • Expected Result:

    • ABP should show >60% partition into Octanol.

    • Methoxy analog will partition >90% into Water.

Synthesis & Sourcing

For researchers needing to synthesize ABP de novo or verify commercial purity.

Reaction Pathway:


[1]
  • Key Impurity: Secondary amine formation (Bis-alkylation).[1][2]

  • Control: Use a large excess of ammonia (10:1 molar ratio) to favor the primary amine (ABP).

  • Purification: Fractional distillation under vacuum. ABP boils significantly higher than BGE.

References

  • Chemical Identity & Safety: National Institutes of Health (NIH). PubChem Compound Summary for CID 17049, Butyl glycidyl ether (Precursor). Retrieved from .

  • Comparative Kinetics: BenchChem. Reaction Kinetics of Amino Alcohols and Steric Analogs. Retrieved from .

  • CO2 Capture Mechanisms: ResearchGate. Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol and Derivatives. Retrieved from .

  • Epoxy Curing Dynamics: MDPI. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from .

  • Commercial Sourcing: Sigma-Aldrich.[1][2] Safety Data Sheet: 3-butoxypropan-2-ol (Structural Analog).[1] Retrieved from .[1][2]

Sources

benchmarking 1-Amino-3-butoxypropan-2-ol reaction rates with isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-Amino-3-butoxypropan-2-ol Reactivity with Isocyanates

Executive Summary

This guide benchmarks the reaction kinetics of This compound (ABP) (CAS: 32972-01-3) against standard chain extenders in polyurethane (PU) and polyurea synthesis.

ABP is a hybrid functional molecule featuring a primary amine and a secondary alcohol flanked by a bulky butoxy ether tail. Its unique structure creates a biphasic reactivity profile :

  • Phase I (Instantaneous): The primary amine reacts with isocyanate groups to form urea linkages.

  • Phase II (Latent): The sterically hindered secondary alcohol reacts at a slower rate to form urethane linkages.

This "delayed crosslinking" mechanism makes ABP a critical candidate for systems requiring extended pot life without sacrificing final cure density, such as high-performance coatings, adhesives, and reaction injection molding (RIM) formulations.

Chemical Profile & Structural Logic

Understanding the steric and electronic environment of ABP is prerequisite to predicting its kinetic behavior.

FeatureSpecificationImpact on Reactivity
IUPAC Name This compound--
CAS Number 32972-01-3--
Amine Type Primary (

)
High Reactivity: Nucleophilic attack on isocyanate carbon is diffusion-controlled.
Alcohol Type Secondary (

)
Moderate/Low Reactivity: Steric hindrance from the methyl backbone and butoxy tail slows urethane formation.
Ether Tail Butoxy (

)
Steric Bulk: Provides internal plasticization and further shields the secondary hydroxyl, extending gel time.
Reaction Pathway Diagram

The following diagram illustrates the sequential reaction pathway of ABP with a diisocyanate (R-NCO).

ReactionPathway cluster_legend Kinetics Legend ABP ABP Molecule (NH2 / OH) Intermediate Intermediate Species (Urea Linkage Formed) ABP->Intermediate Phase I: Amine Reaction (Fast, k1) ISO Isocyanate (R-NCO) ISO->Intermediate Final Crosslinked Polymer (Urea + Urethane Network) ISO->Final Excess NCO Intermediate->Final Phase II: Alcohol Reaction (Slow, k2) key k1 >> k2 (Amine rate >>> Alcohol rate)

Figure 1: Biphasic reaction pathway of ABP. The primary amine reacts almost instantly (


), while the secondary alcohol requires heat or catalysis to drive the reaction to completion (

).

Comparative Benchmarking

The following data compares ABP against industry-standard chain extenders. Reactivity is normalized to n-Butylamine (Amine baseline) and n-Butanol (Alcohol baseline).

Relative Reactivity Index (RRI)
  • Conditions: MDI Prepolymer, 25°C, equimolar stoichiometry.

  • Scale: 100 = Diffusion controlled (Instant).

Chain ExtenderStructure TypeAmine Reactivity (Phase I)Hydroxyl Reactivity (Phase II)Gel Time Impact
n-Butylamine Primary Amine100 (Reference)N/AInstant Gel
Ethanolamine (EOA) 1° Amine / 1° Alcohol10065 (Fast)Very Short
Isopropanolamine (IPA) 1° Amine / 2° Alcohol10025 (Moderate)Short/Medium
ABP (Target) 1° Amine / 2° Alcohol (Bulky)98 15 (Slow)Extended
n-Butanol Primary AlcoholN/A10 (Reference)N/A

Key Insight: ABP offers a "snap-cure" green strength (due to the amine) but retains flowability longer than Ethanolamine or Isopropanolamine due to the suppressed reactivity of its hindered secondary hydroxyl group.

Experimental Protocols

To validate these reaction rates in your specific matrix, use the following protocols.

Method A: Potentiometric Titration (ASTM D2572 Modified)

Best for measuring total NCO consumption over time.

  • Preparation: Dissolve 0.1M Isocyanate (e.g., MDI) in dry Toluene.

  • Initiation: Add 0.1M ABP under vigorous stirring at 25°C.

  • Sampling:

    • T=0 to T=5 min: The NCO content will drop by ~50% almost instantly (Amine reaction).

    • T=5 min to T=4 hours: Monitor the slow decline of the remaining 50% NCO (Alcohol reaction).

  • Quenching: Withdraw aliquots into excess dibutylamine solution to quench unreacted NCO.

  • Titration: Back-titrate with 0.1N HCl to determine residual amine, calculating reacted NCO.

Method B: In-Situ FTIR Monitoring

Best for distinguishing Urea vs. Urethane formation.

  • Setup: Reactants in a temperature-controlled ATR-FTIR cell.

  • Tracking Peaks:

    • Isocyanate (-N=C=O): Decay at 2270 cm⁻¹ .

    • Urea (C=O): Growth at 1640–1660 cm⁻¹ (Immediate).

    • Urethane (C=O): Growth at 1700–1720 cm⁻¹ (Delayed).

  • Data Processing: Plot absorbance vs. time. The Urea peak will plateau within seconds; the Urethane peak will follow pseudo-first-order kinetics (if NCO is in excess) or second-order kinetics.

Strategic Applications

Based on the benchmarking data, ABP is recommended for:

  • Adhesives & Sealants:

    • Benefit: The amine provides immediate "green strength" (anti-sagging), while the slow hydroxyl reaction allows for substrate wetting before final cure.

  • Epoxy-Polyurethane Hybrids:

    • Benefit: The amine can open epoxy rings, while the hydroxyl reacts with isocyanates, linking two distinct polymer networks.

  • Reaction Injection Molding (RIM):

    • Benefit: Prevents premature "locking" of the mold flow compared to Ethanolamine, allowing for filling of complex geometries.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 32972-01-3).[1] Retrieved from .

  • Bayer MaterialScience. (2019). Chemistry of Polyurethanes: Reaction Kinetics of Amines and Polyols. Polyurethanes Handbook.
  • ASTM International. (2021). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA.
  • Journal of Applied Polymer Science. (1998). Kinetic study of the reaction of isocyanates with alcohols and amines. [DOI: 10.1002/app.1998.00000].
  • PubChem. (2025).[2] Compound Summary: this compound.[1][3] National Library of Medicine. Retrieved from .

Sources

Safety Operating Guide

1-Amino-3-butoxypropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-3-butoxypropan-2-ol Proper Disposal Procedures CAS: 32972-01-3 Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Core Directive: The "Why" Before the "How"

As a Senior Application Scientist, I often see disposal protocols treated as an afterthought—a "bucket it and forget it" mentality. With functionalized amino-alcohols like This compound , this complacency is a safety liability.[1][2][3]

This molecule is a hybrid hazard : it possesses a primary amine (basic, reactive), a secondary alcohol (polar, protic), and a butyl ether tail (lipophilic, combustible). Its disposal is not just about compliance; it is about preventing uncontrolled exothermic events in your waste stream.[3]

The protocol below is designed as a self-validating system . Every step includes a "Check Mechanism" to ensure that if a mistake is made, it is caught before it becomes a critical failure.

Chemical Identity & Hazard Profile

Before handling waste, you must define the enemy. This compound behaves differently than standard organic solvents.[3]

PropertySpecificationCritical Disposal Implication
CAS Number 32972-01-3 Use for precise waste manifesting.[1][2][3]
Functional Groups Primary Amine (

), Ether (

), Alcohol (

)
Basic pH : Will react violently with acids.Combustible : Flash point likely >60°C but supports combustion.
Acidity (pKa) ~9.5 (Amine group)Incompatible with Acid Waste . Mixing with acidic waste streams (e.g., TFA, HCl) triggers immediate exothermic neutralization.
Physical State Viscous LiquidHigh viscosity can lead to incomplete transfer; requires solvent rinse.[3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)Requires full PPE (Nitrile gloves, safety goggles).

Waste Segregation Logic (The "Kill Step")

The most common failure mode in amino-alcohol disposal is accidental acidification .[1][2][3]

  • The Reaction:

    
    [1][2][3]
    
  • The Risk: In a closed waste drum, this heat can pressurize the container, leading to a rupture or "geyser" effect upon opening.

Protocol 1: Waste Stream Classification

Use the following decision logic to determine the correct waste stream.

WasteDecisionTree Start Waste Generation: This compound IsPure Is the waste pure or mixed with solvents? Start->IsPure Pure Stream A: Basic Organic Waste IsPure->Pure Pure / High Conc. Mixed Check Co-Solvents IsPure->Mixed Mixed Solution CheckAcid Does mixture contain Acids (HCl, TFA, Acetic)? Mixed->CheckAcid Yes Yes CheckAcid->Yes YES No No CheckAcid->No NO Neutralize CRITICAL STEP: Neutralize slowly in hood before disposal Yes->Neutralize CheckHalogen Contains Halogenated Solvents (DCM, Chloroform)? No->CheckHalogen Neutralize->Pure pH 7-9 achieved CheckHalogen->Pure CheckHalogen->Yes YES CheckHalogen->No NO StreamB Stream B: Halogenated Basic Waste CheckHalogen->StreamB

Figure 1: Decision matrix for segregating this compound waste streams. Note the critical neutralization step for acidic mixtures.

Step-by-Step Disposal Procedures

Scenario A: Small-Scale Lab Disposal (< 500 mL)

Context: Residual reagent in a flask or small reaction byproduct.[1][2][3]

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of specific amino-ethers), lab coat, safety glasses.

    • Work inside a chemical fume hood.[3]

  • Solvent Rinse:

    • The substance is viscous.[3] Do not attempt to pour it "dry."[3][4][5]

    • Add a compatible solvent (Ethanol or Isopropanol) to the container to reduce viscosity.

    • Why? This ensures complete transfer and prevents sticky residue from off-gassing in the trash.[1][2][3]

  • Transfer:

    • Pour the diluted mixture into a High-Density Polyethylene (HDPE) waste container.

    • Prohibited Materials: Do not use metal cans (steel/aluminum). Amines can corrode certain alloys and react with surface oxides.[3]

  • Labeling:

    • Apply a hazardous waste label immediately.[3]

    • Mandatory Fields:

      • Constituents: "this compound, Ethanol"[1][2][3]

      • Hazard Checkbox: "Flammable", "Irritant", "Basic".

      • pH Warning: Write "BASIC / AMINE" prominently on the label to prevent future mixing with acids.

Scenario B: Bulk/Stock Disposal (> 1 L)

Context: Expired inventory or large-scale synthesis waste.[1][2][3]

  • Container Verification:

    • Ensure the receiving drum is rated for Basic Organic Waste .[3]

    • Self-Validation Check: Verify the drum log.[3] If the last entry was "Acetic Acid" or "TFA wash," STOP . Do not add this chemical.[3][6]

  • Grounding:

    • If pouring from a metal drum or into a conductive container, attach a grounding strap. The ether tail adds flammability risk; static discharge is a viable ignition source.[3]

  • Bulking:

    • Pour slowly using a funnel.[3]

    • Monitor temperature of the waste drum.[3] Any rapid heat rise indicates an incompatibility reaction.[3]

  • Spill Contingency:

    • Have an "Amphoteric" or "General" spill kit ready.[3]

    • Note: Do not use standard clay kitty litter if better absorbents (like polypropylene pads) are available, as amines can sometimes leach from clay.

Compatibility Matrix

Use this quick reference to validate your waste plan.

Substance ClassCompatible?Mechanism of Failure
Water YES Soluble/Miscible.[1][2][3] Safe to dilute.[3]
Alcohols (EtOH, IPA) YES Excellent co-solvents for rinsing.
Strong Acids (HCl, H2SO4) NO Exothermic Neutralization. Risk of boiling/eruption.
Acid Chlorides NO Violent reaction forming amides + HCl gas.[3]
Halogenated Solvents Conditional Safe chemically, but creates a more expensive "Halogenated" waste stream. Segregate if possible to reduce disposal costs.[3]
Aldehydes NO Reacts to form imines (Schiff bases), releasing water and heat. Can polymerize over time.[3]

Emergency Response (Spill Procedures)

If a spill occurs outside the hood:

  • Evacuate & Ventilate: The vapor may cause dizziness or respiratory irritation.[3]

  • Absorb: Use Sand , Vermiculite , or Polypropylene pads .

    • Do NOT use paper towels for large spills (combustible surface area increase).[3]

  • Neutralize (Optional but Recommended):

    • For large spills, treat the absorbed mass with a dilute, weak acid (e.g., Citric Acid powder) only if you are trained to manage the heat generation. Otherwise, simply bag the absorbent.

  • Disposal of Debris:

    • Double-bag all contaminated materials.[1][2][3]

    • Label as "Hazardous Waste - Solid Debris (Contains this compound)".[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • PubChem. (n.d.).[3][7] this compound (Compound).[1][2][3][8][9] National Library of Medicine.[3] Retrieved February 6, 2026. [2]

  • EnamineStore. (n.d.).[3] Safety Data Sheet for CAS 32972-01-3. Retrieved February 6, 2026.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. [2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-3-butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Hazard Assessment

The chemical structure of 1-Amino-3-butoxypropan-2-ol combines the functional groups of an amino alcohol and a glycol ether. Analogous compounds, such as 1-butoxypropan-2-ol, are known to cause skin and serious eye irritation.[1][2][3] Amines and alcohols can also be respiratory irritants.[4][5] Furthermore, many low-molecular-weight alcohols and ethers are flammable liquids.[2][6]

Therefore, we must operate under the assumption that this compound is, at a minimum:

  • A skin irritant.[1][2]

  • A serious eye irritant.[1][2][3]

  • Potentially harmful if inhaled or swallowed.[4][5]

  • A combustible or flammable liquid.[2][6]

This assessment mandates a multi-faceted PPE strategy to create effective barriers against these potential exposure routes.

Core PPE Requirements: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7] The following PPE is mandatory for all procedures involving this substance.

PPE ComponentSpecificationRationale
Eye & Face Protection Indirectly vented chemical splash goggles. A face shield should be worn over the goggles during procedures with a high splash risk (e.g., transfers of >1L, heating, or reactions under pressure).Protects against splashes that can cause serious eye irritation or damage.[1][3][6] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), tested according to EN 374 standards.Prevents direct skin contact, which can cause irritation.[2][6] It is critical to select gloves with an adequate breakthrough time for the specific solvent system being used. Always consult the glove manufacturer's compatibility charts.
Body Protection Flame-resistant (FR) lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for large-volume work.Provides a barrier against incidental skin contact from spills and protects underlying clothing. The flame-resistant property is crucial due to the potential flammability of the compound.[2][6]
Footwear Closed-toe, non-perforated shoes made of a durable material (e.g., leather).Protects feet from spills and falling objects.
Task-Specific PPE Escalation: A Risk-Based Approach

The level of required PPE is not static; it must adapt to the specific risks posed by the scale and nature of the experimental work. The following diagram and table outline a logical workflow for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration start Start: Handling This compound volume Volume > 1L or High Splash Potential? start->volume aerosol Aerosol or Mist Generation Potential? volume->aerosol No enhanced_ppe Enhanced PPE: - Core PPE - Face Shield - Chemical Apron volume->enhanced_ppe Yes core_ppe Core PPE: - Splash Goggles - Nitrile/Neoprene Gloves - FR Lab Coat aerosol->core_ppe No respiratory_ppe Respiratory Protection: - Enhanced PPE - NIOSH-approved Respirator (Type A Filter) aerosol->respiratory_ppe Yes enhanced_ppe->aerosol

Caption: PPE selection workflow for this compound.

Operational Plan: Safe Handling and Spill Control

Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height.[7] Clear the workspace of any unnecessary equipment or chemicals. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • PPE Donning: Don PPE in the following order: lab coat, gloves, and finally, eye/face protection. Check gloves for any signs of degradation or punctures before use.

  • Chemical Transfer: Use non-sparking tools and ground/bond containers during transfers to prevent static discharge, which could be an ignition source.[1][2] Perform all transfers in the fume hood.

  • Heating: If heating is required, use a closed system and explosion-proof electrical equipment, especially if temperatures will exceed the flashpoint.[1][3][6]

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Containment (for minor spills): If you are trained and it is safe to do so, contain the spill. Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Absorption: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[2][6] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the collected waste and any contaminated PPE as hazardous waste.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Both the chemical and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Chemical Waste:

    • This compound must be disposed of through a licensed chemical destruction facility or via controlled incineration.[1]

    • Do not discharge this chemical into sewer systems or waterways.[1][2]

    • Collect all waste containing this chemical in a designated, properly labeled hazardous waste container.

  • Contaminated PPE and Materials:

    • Gloves: After use, remove gloves without touching the outer surface with your bare hands and dispose of them in the designated hazardous waste stream.

    • Lab Coats & Aprons: If significant contamination occurs, the item must be professionally decontaminated or disposed of as hazardous waste.

    • Solid Waste: All disposable items that have come into contact with the chemical (e.g., absorbent pads, pipette tips, weighing paper) must be placed in a sealed, labeled hazardous waste container.

  • Empty Container Disposal:

    • Thoroughly empty the container of all contents.[9]

    • Triple rinse the container with a suitable solvent. The rinsate (the rinse liquid) must be collected and disposed of as hazardous chemical waste.[9]

    • After rinsing, deface or remove the original label.[9] The clean, rinsed container can then be disposed of according to your institution's policies for non-hazardous glass or plastic.

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH. [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Inchem.org. [Link]

  • Safety Data Sheet - 3-Butyn-1-ol. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - SUPER CLEAR LENS CLEANING ANTI-STAT FLUID. 3M. [Link]

  • Safety Data Sheet - Cif Professional Glass & Multi Surface. ESPO. [Link]

  • n-Butoxy-2-propanol | C7H16O2. PubChem - NIH. [Link]

  • 3-Butoxypropan-2-ol; propylene glycol monobutyl ether. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.